1-Isocyanatobicyclo[1.1.1]pentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-isocyanatobicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-4-7-6-1-5(2-6)3-6/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYRXPGXGIOXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046861-73-7 | |
| Record name | 1-isocyanatobicyclo[1.1.1]pentane | |
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Foundational & Exploratory
The Ascendant Role of 1-Isocyanatobicyclo[1.1.1]pentane in Modern Drug Discovery: A Technical Guide
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has rapidly emerged from the realm of esoteric chemical curiosities to become a cornerstone in contemporary medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a compelling bioisosteric replacement for traditional moieties like para-substituted phenyl rings and tert-butyl groups, often leading to significant improvements in physicochemical properties such as solubility and metabolic stability.[2][3][4] This guide provides an in-depth exploration of a particularly valuable BCP derivative: 1-isocyanatobicyclo[1.1.1]pentane. We will delve into its core chemical properties, synthesis, and reactivity, offering field-proven insights and detailed protocols for its application in the development of novel therapeutics.
The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Molecular Design
The BCP core is a highly strained yet remarkably stable hydrocarbon with the formula C₅H₈.[5][6] Its unique cage-like structure imparts a rigid, linear orientation to substituents at the bridgehead positions (C1 and C3).[7] This conformational restriction is a key advantage in drug design, as it minimizes the entropic penalty associated with binding to a biological target.[7]
The utility of BCP as a bioisostere stems from its ability to mimic the spatial arrangement of a para-substituted benzene ring while introducing sp³-rich character, a feature correlated with higher clinical success rates for drug candidates.[4][6] Unlike the planar phenyl ring, the three-dimensional nature of the BCP scaffold allows for exploration of new chemical space and can lead to improved target engagement.[4][6]
| Property | Bicyclo[1.1.1]pentane (1,3-disubstituted) | para-Substituted Benzene |
| Shape | Rigid, linear, three-dimensional | Planar, aromatic |
| Inter-substituent Distance | ~1.9 Å (bridgehead to bridgehead) | ~2.8 Å |
| Rotational Freedom | Highly restricted | Rotation around single bonds |
| Fsp³ | High | Low |
Table 1: A comparative analysis of key structural parameters between the bicyclo[1.1.1]pentane core and a para-substituted benzene ring.[7]
Synthesis of this compound: A Gateway to Novel Derivatives
The synthesis of this compound typically originates from bicyclo[1.1.1]pentane-1-carboxylic acid, a common precursor that can be prepared on a large scale.[8] The most reliable and widely used method for converting the carboxylic acid to the isocyanate is the Curtius rearrangement.[7][9] This reaction proceeds through an acyl azide intermediate, which then rearranges upon heating to yield the isocyanate with the loss of nitrogen gas.[7][9]
Experimental Protocol: Synthesis of this compound via Curtius Rearrangement
Materials:
-
Bicyclo[1.1.1]pentane-1-carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Anhydrous acetone
-
Dry glassware and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF. Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude bicyclo[1.1.1]pentane-1-carbonyl chloride.
-
Acyl Azide Formation: Dissolve the crude acid chloride in anhydrous acetone. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution at 0 °C. Stir vigorously for 1-2 hours at 0 °C.
-
Curtius Rearrangement: Carefully extract the acyl azide into toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to 80-100 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas. Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Purification: Once the reaction is complete, the solvent can be carefully removed under reduced pressure to yield this compound. Due to its reactivity, it is often used immediately in the next step.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decarboxylates to the corresponding amine. Therefore, all reagents and solvents must be rigorously dried.
-
Inert Atmosphere: This prevents side reactions with atmospheric moisture.
-
Stepwise Temperature Control: The formation of the acyl azide is performed at low temperatures to minimize the risk of premature rearrangement or decomposition. The subsequent rearrangement requires thermal energy to proceed at a reasonable rate.
Caption: Synthesis pathway of this compound.
Chemical Properties and Reactivity of this compound
The chemical reactivity of this compound is dominated by the electrophilic nature of the isocyanate carbon atom. This makes it a versatile building block for the synthesis of a wide range of derivatives through reactions with various nucleophiles.
Reactions with Nucleophiles
The primary application of this compound in drug discovery is its reaction with amines to form substituted ureas.[10] This reaction is typically high-yielding and proceeds under mild conditions.
-
With Amines (Urea Formation): Primary and secondary amines readily attack the isocyanate carbon to form stable urea derivatives. This is a cornerstone reaction for introducing the BCP moiety into bioactive molecules.[10]
-
With Alcohols (Carbamate Formation): In the presence of a suitable catalyst (e.g., a tertiary amine or a tin compound), alcohols add to the isocyanate to form carbamates (urethanes).
-
With Water (Amine Formation): As mentioned, water reacts to form an unstable carbamic acid, which rapidly decarboxylates to yield 1-aminobicyclo[1.1.1]pentane. This can be a desired transformation if the amine is the target product, but an undesirable side reaction if the isocyanate is intended to react with other nucleophiles.
Caption: Reactivity of this compound with common nucleophiles.
Spectroscopic Properties
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=C=O group, which typically appears around 2270-2250 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is simple, showing two signals corresponding to the bridgehead proton (if present on the other bridgehead) and the methylene protons.
-
¹³C NMR: The isocyanate carbon exhibits a characteristic chemical shift in the range of 120-130 ppm. The bridgehead carbons of the BCP cage also have distinct chemical shifts.
-
Thermal and Chemical Stability
The BCP core itself is thermally stable up to approximately 300 °C.[6] this compound is a relatively stable isocyanate that can be stored under anhydrous conditions. However, like all isocyanates, it is sensitive to moisture and strong nucleophiles.
Applications in Drug Development
The primary use of this compound is as a key intermediate for introducing the BCP scaffold into drug candidates. The resulting urea-linked BCP moieties have appeared in numerous patents for a wide range of therapeutic targets.[10][11] The BCP group often imparts improved metabolic stability and solubility compared to its phenyl analogue.[2][4]
Case Study: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor
In the development of γ-secretase inhibitors for Alzheimer's disease, replacement of a para-substituted phenyl ring with a BCP moiety led to compounds with subnanomolar potency and a robust in vivo pharmacological response.[12] This highlights the potential of the BCP scaffold to maintain or enhance biological activity while improving drug-like properties.
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its synthesis is accessible from common precursors, and its reactivity is well-defined, allowing for the straightforward introduction of the advantageous BCP scaffold into a wide array of molecules. As the drive to escape "flatland" in medicinal chemistry continues, the strategic application of three-dimensional bioisosteres like the BCP group, facilitated by reagents such as this compound, will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
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- Benchchem. (n.d.). Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5.
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- Wikipedia. (n.d.). Bicyclo(1.1.1)pentane.
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- National Institutes of Health. (n.d.). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts.
- PubMed Central (PMC). (n.d.). Bridge Functionalisation of Bicyclo[1.1.
- Google Patents. (n.d.). WO2015089170A1 - Bicyclic alkyl compounds and synthesis.
- Google Patents. (n.d.). WO2023158584A1 - Nouveaux dérivés de bicyclopentane.
- ResearchGate. (2021, June 25). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
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- National Institutes of Health. (2024, September 5). Light-enabled scalable synthesis of bicyclo[1.1.
- PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert.
- PubMed Central (PMC). (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- ResearchGate. (2020, December 3). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold.
- ChemRxiv. (n.d.). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions.
- National Institutes of Health. (n.d.). Bicyclo(1.1.1)pentane | C5H8 | CID 136153 - PubChem.
- ACS Publications. (n.d.). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.
- PubMed Central (PMC). (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.
- Alfa Chemistry. (n.d.). Curtius Rearrangement.
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A Comprehensive Technical Guide to the Synthesis of 1-Isocyanatobicyclo[1.1.1]pentane from [1.1.1]Propellane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern drug discovery, serving as bioisosteres for phenyl rings and tert-butyl groups. Their rigid, three-dimensional structure can significantly enhance the physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and membrane permeability.[1] Among the various functionalized BCPs, 1-isocyanatobicyclo[1.1.1]pentane is a highly valuable and versatile building block, enabling the facile introduction of the BCP core into a wide range of molecules through urea, urethane, and other linkages. This guide provides an in-depth technical overview of the synthetic routes to this compound, starting from the readily accessible but highly strained hydrocarbon, [1.1.1]propellane. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed experimental protocols, and offer insights into the practical aspects of these transformations.
The Strategic Importance of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
The "escape from flatland" has become a guiding principle in contemporary drug design, encouraging the incorporation of three-dimensional scaffolds to improve pharmacological profiles. BCPs are at the forefront of this movement. The linear geometry of 1,3-disubstituted BCPs effectively mimics the para-substitution pattern of a phenyl ring, while the sp³-hybridized bridgehead carbons offer a distinct electronic and steric environment. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism, and the non-aromatic nature of the BCP core often results in enhanced solubility.
Synthetic Strategy: A Multi-Step Approach from [1.1.1]Propellane
A direct, one-step synthesis of this compound from [1.1.1]propellane is not a practically established method. The high reactivity of the central bond in [1.1.1]propellane lends itself to radical and nucleophilic additions, but direct introduction of the isocyanate group is challenging.[2] Therefore, a more robust and versatile approach involves a multi-step sequence, proceeding through a key intermediate such as 1-aminobicyclo[1.1.1]pentane or bicyclo[1.1.1]pentane-1-carboxylic acid. This guide will focus on the latter, as it represents a well-documented and scalable route.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic strategy from [1.1.1]propellane to this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The synthesis of the key dicarboxylic acid intermediate from [1.1.1]propellane is a well-established, multi-step process that can be performed on a large scale.[3][4]
Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
Preparation of [1.1.1]Propellane Solution: A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether) is prepared from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium.[5] Safety Note: Methyllithium is highly pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Photochemical Reaction: The solution of [1.1.1]propellane is subjected to a photochemical reaction with diacetyl in a flow reactor under irradiation with UV light (e.g., 365 nm). This reaction proceeds via a [2+2] cycloaddition to form an intermediate diketone.[4]
-
Haloform Reaction: The crude diketone from the previous step is then subjected to a haloform reaction. A solution of sodium hydroxide and bromine in water is prepared and cooled. The diketone, dissolved in a suitable solvent like dioxane, is added dropwise. The reaction mixture is stirred overnight. Acidification of the aqueous layer followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent purification yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[3][4]
Mechanistic Rationale: The photochemical reaction is a key step in constructing the BCP core. The subsequent haloform reaction is a classic organic transformation that efficiently converts the methyl ketone groups of the intermediate to carboxylic acids.
Step 2: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
To selectively functionalize one of the carboxylic acid groups, a mono-esterification followed by monohydrolysis is performed.[4]
Protocol 2: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
-
Diesterification: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is dissolved in methanol, and thionyl chloride is added dropwise at a controlled temperature (20-40 °C). The mixture is stirred overnight and then concentrated. Purification by filtration through silica gel yields the dimethyl ester.[4]
-
Monohydrolysis: The dimethyl ester is dissolved in a mixture of tetrahydrofuran and water. One equivalent of lithium hydroxide monohydrate is added, and the mixture is heated. After cooling, the mixture is concentrated, and the aqueous layer is acidified. The resulting precipitate is filtered and dried to give 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[4]
Causality of Experimental Choices: The use of thionyl chloride provides a straightforward method for the esterification. The careful control of the stoichiometry of lithium hydroxide in the subsequent step is crucial for achieving selective monohydrolysis.
Step 3: Conversion to this compound via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for converting a carboxylic acid into an isocyanate via an acyl azide intermediate.
Protocol 3: Curtius Rearrangement to this compound
-
Formation of the Acyl Azide: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is dissolved in an anhydrous, inert solvent such as toluene or tert-butanol. Triethylamine is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA). The reaction mixture is stirred at room temperature before being carefully heated to induce the rearrangement. Safety Note: Acyl azides can be explosive, and the reaction should be conducted with appropriate safety precautions, including a blast shield.
-
In Situ Trapping of the Isocyanate (as a Carbamate): If the reaction is performed in tert-butanol, the intermediate isocyanate is trapped in situ to form the corresponding Boc-protected amine, tert-butyl (3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)carbamate.[3][4] This stable intermediate can be isolated and purified.
-
Conversion to the Isocyanate: The purified Boc-protected amine can then be converted to the isocyanate. A common method involves reaction with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base. Alternatively, for some applications, the Boc-protected amine can be deprotected to the free amine, which is then converted to the isocyanate.
Alternative Pathway: From 1-Aminobicyclo[1.1.1]pentane
An alternative and more direct route to the isocyanate involves the synthesis of 1-aminobicyclo[1.1.1]pentane, which can then be converted to the desired product.
Protocol 4: Synthesis of 1-Aminobicyclo[1.1.1]pentane Hydrochloride
A scalable synthesis of 1-aminobicyclo[1.1.1]pentane has been reported via a hydrohydrazination reaction of [1.1.1]propellane.[6]
-
Hydrohydrazination: [1.1.1]Propellane is reacted with di-tert-butyl azodicarboxylate and phenylsilane in the presence of a manganese catalyst (Mn(dpm)₃) to yield di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.[6]
-
Deprotection and Reduction: The resulting protected hydrazine is then deprotected and reduced to afford 1-aminobicyclo[1.1.1]pentane.[6] The amine is typically isolated as its hydrochloride salt for improved stability and handling.[7]
Protocol 5: Conversion of 1-Aminobicyclo[1.1.1]pentane to the Isocyanate
The conversion of the primary amine to the isocyanate is a standard transformation.
-
Phosgenation: 1-Aminobicyclo[1.1.1]pentane hydrochloride is suspended in an inert solvent (e.g., toluene) and treated with a phosgene source, such as a solution of phosgene in toluene or triphosgene, in the presence of a suitable base (e.g., a hindered tertiary amine) at elevated temperatures. Safety Note: Phosgene is an extremely toxic gas and must be handled with extreme caution in a well-ventilated fume hood with appropriate safety equipment.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1. Synthesis of Dicarboxylic Acid | [1.1.1]Propellane | Diacetyl, NaOH, Br₂ | Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | 45-51% |
| 2. Synthesis of Monoester | Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | Methanol, SOCl₂, LiOH·H₂O | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | ~75% (2 steps) |
| 3. Curtius Rearrangement (to Boc-amine) | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | DPPA, Triethylamine, tert-Butanol | tert-Butyl (3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)carbamate | ~83% |
| Alternative Route: Synthesis of Amine (from Propellane) | [1.1.1]Propellane | Di-tert-butyl azodicarboxylate, Phenylsilane, Mn(dpm)₃ | 1-Aminobicyclo[1.1.1]pentane | Good |
| Conversion of Amine to Isocyanate | 1-Aminobicyclo[1.1.1]pentane | Phosgene or Triphosgene, Base | This compound | Variable |
Conclusion and Future Outlook
The synthesis of this compound from [1.1.1]propellane is a multi-step endeavor that relies on the strategic functionalization of the BCP core. The routes outlined in this guide, proceeding through either a carboxylic acid or an amine intermediate, represent robust and scalable methods for accessing this valuable building block. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient and direct methods for the synthesis of functionalized BCPs, including isocyanates, will remain an active area of research. The unique reactivity of [1.1.1]propellane continues to be explored, and future innovations may yet provide more streamlined pathways to these important synthetic intermediates.
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Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved from [Link]
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Reactions of 2-Aryl-1,3-Dithianes and [1.1.1]Propellane. (n.d.). PMC. Retrieved from [Link]
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Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (n.d.). PMC. Retrieved from [Link]
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Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021, June 24). ACS Publications. Retrieved from [Link]
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Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022, October 21). PMC. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Scalable Synthesis of Bicyclo[1.1.1]pentane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing the Third Dimension in Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) moiety has firmly established itself as a critical tool in modern drug discovery. Its rigid, rod-like structure serves as an effective three-dimensional bioisostere for the para-substituted phenyl ring, a ubiquitous motif in pharmaceuticals.[1] By replacing a flat, aromatic system with a saturated, strained cage, medicinal chemists can often unlock significant improvements in a drug candidate's physicochemical properties. These enhancements include increased aqueous solubility, greater metabolic stability, and improved pharmacokinetic profiles, all while maintaining or even enhancing biological activity.[2][3][4][5]
The journey from a chemical curiosity, first synthesized in 1964, to a cornerstone of modern medicinal chemistry has been driven by synthetic innovation.[6][1] The primary challenge has always been scalability. Early methods were often low-yielding and not amenable to the large quantities required for drug development campaigns. This guide provides an in-depth analysis of the field-proven, scalable methodologies that have overcome these hurdles, with a focus on the underlying principles and practical execution. We will dissect the synthesis of the crucial precursor, [1.1.1]propellane, and explore the robust, scalable reactions that transform it into a diverse array of functionalized BCP derivatives.
Part 1: The Heart of the Matter — Scalable Access to [1.1.1]Propellane
The synthetic accessibility of BCPs is almost entirely dependent on the availability of [1.1.1]propellane, a fascinating and highly strained molecule.[6][3] Its central carbon-carbon bond is exceptionally weak and reactive, making it the perfect entry point for strain-release functionalization. The challenge, therefore, shifts to the safe and scalable production of this key intermediate.
From Classic Methods to Scalable Solutions
The seminal 1982 synthesis by Wiberg and Walker laid the groundwork, but it was not suited for large-scale production.[6][1] A significant breakthrough came from the Baran group, who demonstrated that phenyllithium could efficiently effect the key cyclization, improving yield and scalability.[6] However, the inherent instability and volatility of propellane remained a significant bottleneck for its widespread adoption.
The most transformative development in this area has been the advent of continuous flow chemistry . By generating [1.1.1]propellane on demand and immediately telescoping it into the next reaction, flow synthesis mitigates the hazards associated with its accumulation and storage. This approach provides a continuous supply of the reagent in solution, ready for immediate derivatization, and has proven to be a robust method for producing gram, and even kilogram, quantities of BCPs.[7]
Caption: On-demand flow synthesis of [1.1.1]propellane for direct use.
Part 2: The Modern Toolkit for Scalable BCP Functionalization
With a reliable source of [1.1.1]propellane established, the focus shifts to the methods for its elaboration. The most scalable and versatile transformations are dominated by radical-mediated processes, which are well-suited to the strain-release chemistry of propellane.
Light-Enabled Synthesis: The Pinnacle of Scalability
A groundbreaking development in BCP synthesis is the use of light to initiate the reaction between alkyl iodides and [1.1.1]propellane.[8][9] This method is exceptionally powerful due to its simplicity and scalability.
-
Causality: The reaction is initiated by the homolytic cleavage of the weak carbon-iodine bond by UV or visible light, generating an alkyl radical. This radical readily adds to the central bond of [1.1.1]propellane, forming a bicyclo[1.1.1]pentyl radical. This intermediate then abstracts an iodine atom from another molecule of the starting alkyl iodide to furnish the desired product and propagate a radical chain reaction.
-
Key Advantages:
-
Catalyst- and Additive-Free: The reaction requires only light, simplifying purification and reducing cost.[8]
-
High Purity: In many cases, the reaction is so clean that simple evaporation of the solvent yields the product in high purity, ready for subsequent steps.[8][9]
-
Extreme Scalability: This method has been demonstrated on scales from milligrams to kilograms, often employing flow reactors for optimal light penetration and control.[8][9][10][11]
-
Experimental Protocol: Light-Induced Synthesis of 1-iodo-3-adamantylbicyclo[1.1.1]pentane
-
Setup: A solution of 1-iodoadamantane (1.0 equiv) in a suitable solvent (e.g., THF/diethyl ether) is prepared in a vessel connected to a flow reactor setup (e.g., a simple FEP tubing reactor coiled around a UV lamp).
-
Propellane Stream: A freshly prepared solution of [1.1.1]propellane (typically 1.5-2.0 equiv in diethyl ether) is introduced into a separate line.
-
Mixing and Irradiation: The two streams are combined at a T-mixer immediately before entering the irradiated zone of the flow reactor. The residence time is controlled by the flow rate and reactor volume.
-
Collection: The reaction mixture is collected at the outlet.
-
Workup: The solvent is removed under reduced pressure. For many substrates, the resulting crude product is of sufficient purity (>90%) for direct use in subsequent reactions.[8]
Photoredox and Multicomponent Strategies
While light-induced methods are excellent for installing alkyl iodides, photoredox catalysis provides access to a much broader range of functional groups and enables more complex, multicomponent reactions.[1][12][13][14] These methods leverage the ability of a photocatalyst to generate radical intermediates from a wide variety of precursors under mild conditions.
-
Mechanism: A photocatalyst (e.g., an iridium or organic dye) absorbs visible light and enters an excited state. In this state, it can engage in single-electron transfer (SET) with a suitable precursor (e.g., a carboxylic acid, an alkyl halide, or a boronic acid) to generate a radical. This radical then adds to [1.1.1]propellane as described previously. The resulting BCP radical can then be trapped by another reaction partner, often facilitated by a second catalytic cycle (dual catalysis).[1]
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The Bicyclo[1.1.1]pentane Core: A Structural and Strategic Guide for Drug Discovery
Abstract
The bicyclo[1.1.1]pentane (BCP) core has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic rings and bulky aliphatic groups, often imparting superior physicochemical properties to drug candidates. This guide provides an in-depth exploration of the unique structural features of the BCP core, its electronic properties, and its strategic application as a bioisostere. We will delve into the quantitative metrics that define its geometry, the synthetic strategies to access this strained system, and the transformative impact it can have on drug solubility, metabolic stability, and overall developability.
The Unique Architecture of the Bicyclo[1.1.1]pentane Scaffold
The BCP framework is a highly strained, bridged ring system with the molecular formula C₅H₈.[1] Its defining feature is a propeller-like shape, composed of three fused four-membered rings. This compact and rigid structure is the source of its remarkable properties and its utility in drug design.
Bond Lengths, Bond Angles, and Strain Energy: A Quantitative Perspective
The high degree of strain in the BCP core significantly influences its geometry. The internal C-C-C bond angles are compressed far from the ideal tetrahedral angle of 109.5°, leading to significant angle strain. This strain, however, does not render the molecule unstable; in fact, BCP derivatives are generally kinetically stable.
A key structural parameter is the transannular distance between the two bridgehead carbons (C1 and C3). This distance is significantly shorter than the analogous 1,4-substitution pattern of a benzene ring, a critical consideration when designing BCP-containing bioisosteres.
| Parameter | Bicyclo[1.1.1]pentane Derivative | Comparison: Cyclobutane | Comparison: Typical sp³-sp³ |
| Average C-C bond length | 1.557 ± 0.008 Å[2] | 1.554 Å[2] | ~1.53 Å[2] |
| Transannular distance (C1-C3) | ~1.85 Å[2] | N/A | N/A |
| Strain Energy | ~66.6 kcal/mol[3] | ~26.5 kcal/mol | N/A |
Data compiled from crystal structure analysis of a 1,3-disubstituted BCP derivative and computational studies.
The C-C bond lengths within the BCP cage are slightly elongated compared to a typical acyclic alkane, a direct consequence of the ring strain.[2] This strained geometry also influences the hybridization of the bridgehead carbons, which exhibit greater s-character than a standard sp³ carbon. This electronic feature has profound implications for the reactivity and interaction profile of BCP derivatives.
Caption: Ball-and-stick representation of the bicyclo[1.1.1]pentane core.
Bicyclo[1.1.1]pentane as a Bioisostere: "Escaping Flatland"
The concept of "escaping flatland" in medicinal chemistry advocates for the incorporation of three-dimensional scaffolds to improve drug properties.[4] The BCP core is a prime example of this strategy in action, serving as a non-classical bioisostere for several common motifs in drug molecules.
A Superior Substitute for para-Substituted Phenyl Rings
The 1,3-disubstituted BCP moiety is an excellent mimic of the linear geometry of a para-substituted benzene ring. While the distance between the exit vectors is shorter in BCP, this can often be accommodated by the target protein. The key advantages of this substitution lie in the dramatic improvement of physicochemical properties.
| Property | Phenyl-containing Compound | BCP-containing Analog | Rationale for Improvement |
| Aqueous Solubility | Lower | Significantly Higher[5] | Reduced hydrophobicity and less efficient crystal packing of the 3D BCP structure. |
| Lipophilicity (cLogP) | Higher | Lower[5] | BCP is less lipophilic due to its smaller size and fewer carbon atoms.[2] |
| Metabolic Stability | Susceptible to oxidation | Generally more stable[6] | The sp³-hybridized carbons of BCP are less prone to metabolism by cytochrome P450 enzymes.[7] |
The enhanced solubility and metabolic stability of BCP analogs can lead to improved oral bioavailability and a better overall pharmacokinetic profile.[6] A notable example is the replacement of a fluorophenyl group in the γ-secretase inhibitor BMS-708,163 with a BCP moiety, which resulted in improved solubility and passive permeability without compromising inhibitory activity.[7]
A Rigid Alternative to tert-Butyl Groups and Alkynes
The BCP core can also serve as a bioisostere for the bulky tert-butyl group and the linear alkyne linker.[1] In these roles, the BCP provides a rigid and well-defined three-dimensional structure that can favorably interact with protein binding pockets. The replacement of a tert-butyl group with a BCP can enhance metabolic stability by blocking a potential site of oxidation.
Electronic Properties and Non-Covalent Interactions
The strained nature of the BCP core gives rise to unique electronic properties. The bridgehead carbons exhibit increased s-character in their C-H bonds, making them more acidic than typical alkanes. The inverted tetrahedral geometry at the bridgehead carbons also influences the molecule's reactivity.
From a drug design perspective, understanding the non-covalent interactions of the BCP core is crucial. While it lacks the π-system of an aromatic ring for π-π stacking interactions, the BCP scaffold can engage in a variety of other important non-covalent interactions, including:[6]
-
van der Waals interactions: The compact, spherical shape of the BCP core allows for favorable van der Waals contacts within a protein binding pocket.
-
Hydrogen bonds: While the C-H bonds of the BCP core are generally weak hydrogen bond donors, strategically placed substituents can introduce strong hydrogen bonding capabilities.
-
Halogen bonds: The bridgehead positions of the BCP core are ideal for the introduction of halogens to form directional halogen bonds with protein residues.
Caption: Relationship between the BCP core, its non-covalent interactions, and resulting properties.
Synthetic Strategies: Accessing the Bicyclo[1.1.1]pentane Core
The synthesis of BCP derivatives has been a significant area of research, with the development of several robust methods. The most common and versatile starting material is [1.1.1]propellane, a highly strained molecule in its own right.
Synthesis of [1.1.1]Propellane
[1.1.1]Propellane is typically generated in situ and used immediately due to its high reactivity. A common laboratory-scale synthesis involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent, such as methyllithium, at low temperatures.[8] This reaction proceeds through a double transmetalation to form the highly strained central bond of the propellane.
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A Key Building Block
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a versatile and widely used building block for the synthesis of more complex BCP derivatives. Its synthesis often starts with the photochemical reaction of [1.1.1]propellane with 2,3-butanedione. The resulting diketone is then subjected to a haloform reaction to yield the desired dicarboxylic acid.[9][10]
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Step 1: Photochemical addition of [1.1.1]propellane to 2,3-butanedione
-
A solution of [1.1.1]propellane in an appropriate solvent (e.g., diethyl ether) is prepared in situ.
-
Freshly distilled 2,3-butanedione is added to the propellane solution.
-
The mixture is irradiated with a suitable light source (e.g., a 365 nm LED lamp) at a controlled temperature (e.g., 0-10 °C) until the propellane is consumed (monitored by NMR).
-
The solvent is removed under reduced pressure to yield the crude 1,3-diacetylbicyclo[1.1.1]pentane.
Step 2: Haloform reaction to form the dicarboxylic acid
-
A solution of sodium hydroxide in water is prepared and cooled to 0 °C.
-
Bromine is added dropwise to the cold sodium hydroxide solution.
-
A solution of 1,3-diacetylbicyclo[1.1.1]pentane in dioxane is added dropwise to the hypobromite solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred overnight at room temperature.
-
The aqueous layer is acidified with concentrated hydrochloric acid, leading to the precipitation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Spectroscopic Data for Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.50 (br s, 2H), 2.14 (s, 6H) ppm.[9]
-
¹³C NMR (126 MHz, DMSO-d₆): δ 170.6, 51.8, 37.2 ppm.[9]
Caption: Synthetic pathway to functionalized BCP derivatives via the dicarboxylic acid.
Conclusion and Future Outlook
The bicyclo[1.1.1]pentane core has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique structural and electronic properties offer a reliable strategy to overcome common challenges in drug development, particularly those related to poor solubility and metabolic instability. The continued development of novel synthetic methodologies to access diverse BCP building blocks will undoubtedly expand its application in the design of next-generation therapeutics. As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, the strategic incorporation of scaffolds like BCP will become increasingly central to the rational design of innovative and effective medicines.
References
- Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- Diepers, H. E., & Walker, J. C. L. (2021). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 17, 1834-1851.
- Toporkov, D. D., et al. (2021). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2021(4), M1283.
- Shire, B. R., & Anderson, E. A. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1576-1591.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061-14068.
- Organic Syntheses. (2000). [1.1.1]PROPELLANE. 77, 249.
- PNAS. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. 119(44), e2210211119.
- Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. 77, 249.
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YouTube. (2023). Making [1.1.1]Propellane. Available at: [Link]
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A Technical Guide to 1-Isocyanatobicyclo[1.1.1]pentane: Synthesis and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Bicyclo[1.1.1]pentane in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a leading three-dimensional, saturated bioisostere for para-substituted phenyl rings and other rigid linkers.[1] Its rigid, cage-like structure offers a similar vector for substituents as a phenyl ring but with a significantly improved property profile, including enhanced solubility, greater metabolic stability, and the ability to explore chemical space beyond the traditional "flat" aromatic rings. This strategic move away from planar structures, often termed "escaping from flatland," has proven beneficial in numerous drug development programs.[2]
1-Isocyanatobicyclo[1.1.1]pentane is a key building block that provides a reactive handle for the facile introduction of the BCP moiety into a wide array of molecules. The isocyanate group is a versatile functional group that readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity makes it an invaluable tool for medicinal chemists aiming to incorporate the advantageous BCP scaffold into potential therapeutic agents. As evidenced by its use in the synthesis of novel urea derivatives, this compound is a relevant and sought-after intermediate in the development of new pharmaceuticals.[3]
This guide provides an in-depth look at the synthesis and spectroscopic properties of this compound, offering field-proven insights for its practical application in a research setting.
Synthesis of this compound: A Reliable Protocol
The most common and reliable method for the synthesis of this compound is through the Curtius rearrangement of bicyclo[1.1.1]pentane-1-carbonyl azide. This classic rearrangement proceeds through an isocyanate intermediate with the loss of nitrogen gas and is known for its high efficiency and retention of configuration.[4] The required precursor, bicyclo[1.1.1]pentane-1-carboxylic acid, can be synthesized on a large scale.[2]
The overall synthetic pathway is a two-step process starting from the commercially available or readily synthesized bicyclo[1.1.1]pentane-1-carboxylic acid.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1-carbonyl azide
-
To a solution of bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add triethylamine (1.1 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise to the solution. Caution: Azides are potentially explosive. Handle with appropriate safety precautions.
-
Stir the reaction mixture at room temperature for 12-16 hours. The reaction can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the acyl azide N≡N stretch).
-
Upon completion, carefully pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude bicyclo[1.1.1]pentane-1-carbonyl azide, which is typically used in the next step without further purification.
Step 2: Synthesis of this compound via Curtius Rearrangement
-
Dissolve the crude bicyclo[1.1.1]pentane-1-carbonyl azide from the previous step in anhydrous toluene (0.2 M).
-
Heat the solution to reflux (approximately 110 °C). Vigorous evolution of nitrogen gas should be observed.
-
Maintain the reflux until the gas evolution ceases (typically 1-2 hours). The progress of the rearrangement can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹).
-
After cooling to room temperature, the toluene can be carefully removed by distillation to yield this compound. Due to its reactivity and potential volatility, it is often used directly in solution for subsequent reactions.
Spectroscopic Data and Interpretation
While a publicly available, experimentally verified spectrum for this compound is not readily found, its spectroscopic features can be reliably predicted based on the extensive data available for other BCP derivatives and the known spectroscopic characteristics of the isocyanate functional group.[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high symmetry of the 1-substituted bicyclo[1.1.1]pentane core results in a remarkably simple NMR spectrum.
| Predicted NMR Data for this compound | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |
| BCP-H (bridge) | ~2.3-2.5 (s, 6H) |
| BCP-H (bridgehead) | ~2.6-2.8 (s, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) |
| -N=C=O | ~122-125 |
| BCP-C1 (bridgehead) | ~55-60 |
| BCP-C3 (bridgehead) | ~30-35 |
| BCP-CH₂ (bridge) | ~45-50 |
¹H NMR Interpretation:
-
The six protons on the methylene bridges of the BCP cage are magnetically equivalent and are expected to appear as a sharp singlet in the range of δ 2.3-2.5 ppm. In related BCP structures, this signal is consistently observed as a singlet.[2]
-
The single proton on the C3 bridgehead carbon (opposite the isocyanate group) will also appear as a singlet, typically downfield from the bridge protons, in the range of δ 2.6-2.8 ppm.
¹³C NMR Interpretation:
-
The most characteristic signal will be that of the isocyanate carbon, which is expected in the δ 122-125 ppm region.
-
The C1 bridgehead carbon, directly attached to the electron-withdrawing isocyanate group, will be the most deshielded of the cage carbons, predicted to be in the δ 55-60 ppm range.
-
The three equivalent methylene bridge carbons are anticipated to have a chemical shift in the region of δ 45-50 ppm.
-
The C3 bridgehead carbon, being the most shielded, is expected around δ 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the isocyanate functional group.
| Predicted IR Data for this compound | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N=C=O stretch (isocyanate) | ~2275-2250 (very strong, sharp) |
| C-H stretch (alkane) | ~2950-2850 (strong) |
| C-H bend (alkane) | ~1450-1375 (medium) |
IR Interpretation:
-
The hallmark of a successful synthesis is the appearance of a very strong and sharp absorption band in the 2275-2250 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.
-
The presence of the BCP alkane framework will be confirmed by strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region.[6]
Figure 2: Key structural features and their predicted spectroscopic signals.
Conclusion
This compound stands as a pivotal building block for the integration of the highly desirable BCP scaffold into next-generation pharmaceuticals. Its synthesis via the Curtius rearrangement is robust and scalable, providing reliable access for research and development. The unique symmetry of the BCP core imparts simple, yet highly characteristic, NMR and IR spectral features. This guide provides the necessary technical framework for the synthesis, characterization, and confident application of this valuable chemical entity in drug discovery programs.
References
- Baran, P. S., et al. (2014). A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane.
- Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Chemistry – A European Journal, 18(28), 8606-8615.
- Donnelly, K., & Baumann, M. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.
- Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-120.
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Baran, P. S., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9584-9606. Available at: [Link]
- Google Patents. (2015). Bicyclic alkyl compounds and synthesis. WO2015089170A1.
- Google Patents. (2017). Method of preparing substituted bicyclo[1.1.1]pentanes. WO2017157932A1.
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ChemRxiv. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Available at: [Link]
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-
Wikipedia. (n.d.). Curtius rearrangement. Available at: [Link]
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Bicyclo[1.1.1]pentane: A Computational and Theoretical Guide for Drug Discovery
Abstract
Bicyclo[1.1.1]pentane (BCP) has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry, primarily serving as a versatile bioisosteric replacement for aromatic rings and other functionalities.[1][2] Its rigid, three-dimensional structure offers a unique scaffold that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while maintaining or enhancing biological activity.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to study and apply BCP in drug design. We will delve into the unique structural and electronic properties of BCP, detail robust computational protocols for its characterization, and explore its application as a bioisostere through case studies and comparative data analysis.
The Allure of a Strained Scaffold: Understanding Bicyclo[1.1.1]pentane
The bicyclo[1.1.1]pentane scaffold is a remarkable molecular architecture characterized by its high degree of strain and rigid, propeller-like shape.[4] Comprising two bridgehead carbons and three methylene bridges, the molecule possesses a unique topology that sets it apart from more conventional aliphatic and aromatic systems.
Structural Uniqueness and High Strain Energy
The defining feature of BCP is its significant ring strain, with a calculated strain energy of approximately 66.6 kcal/mol.[5] This high strain energy, a consequence of its constrained bond angles and eclipsed conformations, might suggest instability. However, the BCP core is surprisingly robust and kinetically stable.[3] The strain is distributed throughout the cage structure, and the molecule lacks low-energy pathways for decomposition under normal conditions.
The bridgehead carbons of BCP are positioned in close proximity, leading to unusual bonding characteristics. The inter-bridgehead distance is significantly shorter than in larger bicyclic systems, influencing the electronic communication between substituents at these positions.
Electronic Properties and Bonding
The bonding in BCP is a subject of considerable theoretical interest. The strained nature of the scaffold leads to a rehybridization of the carbon atoms, with the bridgehead carbons exhibiting increased p-character in their exocyclic bonds. This has implications for the reactivity and electronic properties of BCP derivatives.
Computational methods such as Natural Bond Orbital (NBO) analysis are invaluable for dissecting the electronic structure of BCP.[6] NBO analysis can reveal the nature of the hybrid orbitals, the extent of delocalization, and the through-bond and through-space interactions that govern the molecule's properties.
Computational Methodologies for the Study of Bicyclo[1.1.1]pentane
A plethora of computational tools are available to investigate the structure, properties, and reactivity of BCP and its derivatives. Density Functional Theory (DFT) has proven to be a particularly powerful and versatile method for these studies.
Geometry Optimization: The Foundation of In Silico Analysis
Accurate determination of the three-dimensional structure of a molecule is the first and most critical step in any computational study. Geometry optimization algorithms systematically alter the molecular geometry to find the lowest energy conformation.[7]
Protocol 1: Step-by-Step Geometry Optimization of a BCP Derivative using Gaussian
This protocol outlines the general steps for performing a geometry optimization of a 1-carboxy-bicyclo[1.1.1]pentane using the Gaussian software package.
-
Build the Initial Structure:
-
Use a molecular builder such as GaussView to construct the 3D structure of 1-carboxy-bicyclo[1.1.1]pentane.
-
Ensure reasonable initial bond lengths and angles.
-
-
Prepare the Gaussian Input File:
-
The input file is a text file with a .gjf or .com extension.
-
A typical input file includes the following sections:
-
Link 0 Commands (%): Specifies memory (%mem), number of processors (%nprocshared), and checkpoint file name (%chk).
-
Route Section (#): Defines the calculation type, level of theory, and basis set. For a geometry optimization, this would include the Opt keyword. A common choice for BCP systems is the B3LYP functional with the 6-31G(d) basis set. The Freq keyword can be added to perform a frequency calculation after the optimization to confirm a true minimum.
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge and multiplicity of the molecule, followed by the Cartesian coordinates of each atom.
-
-
Example Gaussian Input File:
-
-
Run the Calculation:
-
Submit the input file to Gaussian.
-
-
Analyze the Output:
-
The output file (.log or .out) contains the results of the calculation.
-
Confirm that the optimization converged by searching for "Optimization completed."
-
If a frequency calculation was performed, verify that there are no imaginary frequencies, which confirms that the optimized structure is a true minimum.
-
The final optimized coordinates can be visualized and used for further calculations.
-
Diagram 1: Computational Workflow for Geometry Optimization
Caption: A typical workflow for geometry optimization of a BCP derivative.
Predicting Spectroscopic Properties: NMR Chemical Shifts
Computational methods can accurately predict NMR spectra, which is invaluable for structure elucidation and verification. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
Protocol 2: Predicting ¹³C NMR Spectra
-
Optimized Geometry: Start with the optimized geometry from Protocol 1.
-
NMR Calculation Input: Create a new Gaussian input file using the optimized coordinates. In the route section, specify the NMR keyword. It is often recommended to use a larger basis set for NMR calculations, such as 6-311+G(2d,p).
-
Reference Calculation: Perform the same NMR calculation on a reference compound, typically tetramethylsilane (TMS), at the same level of theory.
-
Calculate Chemical Shifts: The calculated chemical shift for each carbon is determined by subtracting its calculated isotropic shielding value from the calculated isotropic shielding value of the reference compound (TMS).
Table 1: Calculated vs. Experimental ¹³C NMR Chemical Shifts for Bicyclo[1.1.1]pentane
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Bridgehead (CH) | 36.8 | 35.1 |
| Methylene (CH₂) | 52.3 | 52.3 |
| Calculated values are illustrative and depend on the level of theory and basis set.[8] |
Quantifying Strain Energy
The high strain energy of BCP is a key feature influencing its reactivity and properties. Homodesmotic reactions are a computational tool used to accurately calculate strain energy by ensuring that the number and types of bonds are conserved on both sides of the reaction, which helps to cancel out systematic errors in the calculations.
Diagram 2: Homodesmotic Reaction for Bicyclo[1.1.1]pentane
Caption: A homodesmotic reaction to calculate the strain energy of BCP.
The strain energy is then calculated as the difference in the sum of the electronic energies of the products and the reactants.
Bicyclo[1.1.1]pentane as a Bioisostere
One of the most significant applications of BCP in drug discovery is its use as a bioisostere for the para-substituted phenyl ring.[1][2] This "escape from flatland" strategy can lead to improved physicochemical properties.
Advantages of the BCP Bioisostere
-
Improved Solubility: Replacing a hydrophobic phenyl ring with a more saturated BCP scaffold can increase aqueous solubility.[3]
-
Enhanced Metabolic Stability: The C-H bonds in the BCP core are generally less susceptible to metabolic oxidation compared to those on an aromatic ring.[3]
-
Reduced Non-specific Binding: The less lipophilic nature of BCP can lead to reduced non-specific binding to off-target proteins.
-
Novelty and Intellectual Property: The use of BCP as a bioisostere can lead to novel chemical entities with new intellectual property.
Table 2: Comparative Physicochemical Properties of a Phenyl vs. a BCP Analog
| Property | Phenyl Analog | BCP Analog |
| cLogP | 3.5 | 2.8 |
| Aqueous Solubility | Low | Higher |
| Metabolic Stability | Moderate | High |
| Values are illustrative and compound-dependent. |
Computational Assessment of Bioisosterism
Computational methods can be used to compare the properties of a BCP analog with its parent phenyl-containing compound.
-
Shape and Electrostatic Similarity: Molecular alignment and electrostatic potential mapping can assess the degree to which a BCP derivative mimics the shape and electronic properties of its aromatic counterpart.
-
Molecular Dynamics Simulations: MD simulations of the BCP and phenyl analogs in complex with their target protein can provide insights into their binding modes and relative binding affinities.
Diagram 3: BCP as a Phenyl Bioisostere
Caption: The bioisosteric replacement of a p-phenylene with a BCP core.
Reactivity and Functionalization: A Computational Perspective
Understanding the reactivity of the BCP core is crucial for the design of synthetic routes to novel derivatives. Computational chemistry can be used to investigate reaction mechanisms and predict the regioselectivity of functionalization reactions.
The bridgehead positions of BCP are particularly interesting from a reactivity standpoint. The stability of bridgehead carbocations and radicals can be assessed computationally to predict the feasibility of various transformations. For instance, the exceptional reactivity of bridgehead amines on BCP has been rationalized through computational analysis of their geometries and frontier molecular orbitals.[9][10]
Conclusion and Future Outlook
Bicyclo[1.1.1]pentane has firmly established its place in the medicinal chemist's toolbox. Its unique structural and electronic properties, coupled with the power of modern computational methods, have opened up new avenues for the design of drug candidates with improved properties. The continued development of both synthetic methodologies for accessing diverse BCP derivatives and more accurate and efficient computational models will undoubtedly lead to the discovery of novel therapeutics based on this fascinating scaffold.
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Methodological & Application
The Bicyclo[1.1.1]pentane Motif in Drug Discovery: Application Notes and Protocols for 1-Isocyanatobicyclo[1.1.1]pentane
Authored by: A Senior Application Scientist
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, the flat, aromatic landscape of the phenyl ring has dominated the topography of small molecule therapeutics. However, the drive to escape "flatland" in modern drug discovery has led to an increased appreciation for three-dimensional molecular scaffolds that can confer improved physicochemical and pharmacological properties.[1] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][3] Its rigid, rod-like structure, combined with a greater sp³ character, offers a unique vector for substituents while often enhancing aqueous solubility, metabolic stability, and oral bioavailability, and reducing non-specific binding.[2][4][5]
This guide provides a detailed exploration of a key reactive intermediate, 1-isocyanatobicyclo[1.1.1]pentane , for the incorporation of the BCP moiety into drug candidates. We will delve into the rationale for its use, provide a validated protocol for its application in the synthesis of urea derivatives, and discuss the expected impact on molecular properties.
The Strategic Advantage of the Bicyclo[1.1.1]pentane Core
The utility of the BCP scaffold stems from its unique combination of rigidity and a favorable property profile. Unlike the planar phenyl ring, the BCP core projects substituents in a linear fashion, mimicking the geometry of a 1,4-disubstituted arene but with a saturated, non-aromatic core.[2][3] This fundamental difference is the source of its advantages in medicinal chemistry.
Key Physicochemical and Pharmacokinetic Benefits of BCP Incorporation:
-
Enhanced Solubility: The replacement of a lipophilic phenyl ring with the more polar, saturated BCP scaffold can lead to a significant improvement in aqueous solubility.[4]
-
Improved Metabolic Stability: The C-H bonds of the BCP cage are generally less susceptible to oxidative metabolism compared to the electron-rich phenyl ring, mitigating a common liability for many drug candidates.[6]
-
Reduced Non-Specific Binding: The decrease in aromaticity and planarity upon replacing a phenyl group with a BCP moiety can reduce non-specific, off-target interactions that are often driven by π-π stacking.[2]
-
Novel Chemical Space: The introduction of the BCP core provides access to novel chemical matter, allowing for the exploration of new structure-activity relationships and the potential to circumvent existing intellectual property.[1]
The following table summarizes a qualitative comparison of key properties when replacing a para-substituted phenyl ring with a 1,3-disubstituted BCP moiety in a drug candidate.
| Property | para-Substituted Phenyl | 1,3-Disubstituted BCP | Rationale for Improvement |
| Solubility | Generally Lower | Generally Higher | Increased sp³ character and reduced lipophilicity. |
| Metabolic Stability | Prone to oxidation | Generally more stable | Absence of aromatic π-system and stronger C-H bonds. |
| Non-Specific Binding | Can be high | Generally Lower | Reduced potential for π-π stacking interactions. |
| Molecular Rigidity | High | High | Both are rigid linkers, preserving substituent vectors. |
This compound: A Versatile Building Block
While various functionalized BCP derivatives are available, this compound stands out as a highly useful and reactive building block for medicinal chemists. The isocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles, most notably amines and alcohols, to form stable urea and carbamate linkages, respectively. This provides a straightforward and efficient method for coupling the BCP core to other fragments of a molecule.
The commercial availability of this compound further enhances its utility, allowing for its direct incorporation into synthetic workflows without the need for multi-step de novo synthesis of the BCP core.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-3-substituted Ureas
This protocol is adapted from a general method described in patent literature for the synthesis of a library of BCP-containing urea derivatives.[8] It outlines the straightforward reaction of this compound with a primary or secondary amine.
Reaction Scheme:
A general scheme for urea formation.
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Amine Solution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.6 M.
-
Preparation of the Isocyanate Solution: In a separate dry vial, prepare a solution of this compound (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.6 M.
-
Reaction: Under an inert atmosphere, slowly add the solution of this compound to the stirred solution of the amine at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by standard methods, such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC), to afford the desired 1-(bicyclo[1.1.1]pentan-1-yl)-3-substituted urea.
-
Self-Validation and Causality:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to the corresponding amine, resulting in undesired side products.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the isocyanate with atmospheric moisture.
-
Stoichiometry: Using a 1:1 stoichiometry of the amine and isocyanate ensures efficient conversion to the desired urea product.
-
Room Temperature Reaction: The high reactivity of the isocyanate group generally allows the reaction to proceed to completion at ambient temperature, avoiding the need for heating which could promote side reactions.
Expected Outcome:
This protocol provides a reliable and high-yielding method for the synthesis of a diverse range of BCP-containing ureas. The products are typically stable, crystalline solids or high-boiling oils.
Logical Workflow for Incorporating this compound in Drug Discovery
The decision to incorporate a BCP moiety using this compound into a lead optimization program should be guided by a clear, data-driven strategy. The following workflow illustrates the key steps and decision points.
Workflow for BCP incorporation.
Conclusion
This compound is a valuable and practical building block for medicinal chemists seeking to leverage the advantageous properties of the BCP scaffold. Its high reactivity and commercial availability enable the straightforward synthesis of BCP-containing ureas and carbamates, facilitating the rapid exploration of this important chemical space. By strategically replacing traditional aromatic and aliphatic groups with the BCP moiety, researchers can effectively address common drug discovery challenges such as poor solubility and metabolic instability, ultimately accelerating the development of safer and more effective medicines.
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Ripenko, V. et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J. Org. Chem.86 , 14195-14201 (2021). Available at: [Link]
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Application Notes & Protocols: 1-Isocyanatobicyclo[1.1.1]pentane as a Phenyl Ring Bioisostere
Introduction: Escaping Flatland in Modern Drug Design
The phenyl ring is a ubiquitous scaffold in medicinal chemistry, present in approximately 45% of all approved drugs.[1] Its prevalence is a testament to its utility in establishing crucial interactions with biological targets and its synthetic tractability. However, the planarity and high sp2-character of the phenyl ring often contribute to suboptimal physicochemical properties in drug candidates, such as poor aqueous solubility, high metabolic susceptibility (particularly through cytochrome P450-mediated oxidation), and increased non-specific binding.[2][3]
The concept of "escaping from flatland" encourages the exploration of three-dimensional molecular scaffolds to overcome these limitations.[4] Bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring.[5][6] This rigid, saturated bicyclic system maintains a similar bridgehead-to-bridgehead distance as the 1,4-positions of a phenyl ring, allowing it to preserve key binding interactions while introducing a favorable three-dimensional exit vector for substituents.[1][7] The replacement of a planar phenyl ring with a saturated BCP core has been demonstrated to significantly improve aqueous solubility, enhance metabolic stability, and reduce non-specific binding, thereby improving the overall "drug-likeness" of a compound.[5][8][9]
These application notes provide a comprehensive guide for researchers on the strategic use of 1-isocyanatobicyclo[1.1.1]pentane, a versatile building block for introducing the BCP moiety into lead compounds. We will delve into the rationale for its use, provide comparative physicochemical data, and offer detailed protocols for its application in synthesizing urea and amide derivatives.
The Bicyclo[1.1.1]pentane Advantage: A Data-Driven Perspective
The decision to replace a phenyl ring with a BCP scaffold is driven by the potential for substantial improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The isocyanate functional group on this compound offers a reactive handle for facile incorporation of the BCP core.
Key Physicochemical Advantages of BCP over Phenyl Scaffolds:
-
Enhanced Solubility: The disruption of crystal lattice packing and the reduction in lipophilicity upon replacing a planar aromatic ring with a 3D saturated scaffold generally leads to a significant increase in aqueous solubility.[5]
-
Improved Metabolic Stability: The saturated sp3-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2][10] This can lead to a longer half-life and improved oral bioavailability.
-
Reduced Non-Specific Binding: The lower lipophilicity of BCP-containing compounds often translates to reduced non-specific binding to off-target proteins and phospholipids, which can mitigate toxicity and improve the therapeutic index.[1]
-
Novel Chemical Space: The introduction of the rigid, three-dimensional BCP scaffold allows for the exploration of new chemical space and can provide a path to novel intellectual property.[1]
The following table summarizes a comparative analysis of physicochemical properties for representative phenyl- and BCP-containing analogues.
| Property | Phenyl Analogue | BCP Analogue | Rationale for Improvement |
| Calculated LogP (cLogP) | Higher | Lower | BCP is less lipophilic due to its higher sp3 character.[7] |
| Aqueous Solubility | Lower | Higher | The 3D structure of BCP disrupts crystal packing.[5] |
| Metabolic Stability (t½) | Shorter | Longer | BCP is less prone to CYP450-mediated oxidation.[2] |
| Fraction of sp3 Carbons (Fsp3) | Lower | Higher | BCP is a fully saturated carbocycle. |
Experimental Workflows and Protocols
This compound is a highly useful reagent for the synthesis of urea and amide derivatives, providing a straightforward method for introducing the BCP bioisostere. The isocyanate group readily reacts with nucleophiles such as amines and carboxylic acids.
Workflow for Bioisosteric Replacement Strategy
The following diagram illustrates a typical workflow for assessing the impact of a phenyl-to-BCP bioisosteric replacement.
Caption: Workflow for Phenyl-to-BCP Bioisostere Replacement.
Protocol 1: Synthesis of a Bicyclo[1.1.1]pentyl Urea Derivative
This protocol details the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding urea derivative.[11]
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the amine of interest (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Addition of Isocyanate: While stirring at room temperature, add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent dropwise over 5-10 minutes.
-
Expert Insight: A slight excess of the isocyanate can be used to ensure full conversion of the amine. However, for precious amines, using the isocyanate as the limiting reagent is advisable. The reaction is typically exothermic; for highly reactive amines, cooling the reaction mixture to 0 °C may be necessary to control the reaction rate.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
If an excess of isocyanate was used, the crude product can be treated with a small amount of a scavenger resin (e.g., aminomethylated polystyrene) to remove the unreacted isocyanate.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[1.1.1]pentyl urea derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: Synthesis of a Bicyclo[1.1.1]pentyl Amide via Decarboxylative Coupling
This protocol describes the synthesis of an amide by the coupling of this compound with a carboxylic acid. This reaction proceeds through a putative mixed anhydride intermediate followed by decarboxylation.[12]
Materials:
-
This compound
-
Carboxylic acid of interest
-
Anhydrous aprotic solvent (e.g., toluene, xylenes)
-
Nitrogen or Argon atmosphere
-
Heating apparatus (e.g., oil bath)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Solvent Addition: Add anhydrous toluene or xylenes to achieve a concentration of approximately 0.2 M.
-
Heating: Heat the reaction mixture to 80-110 °C.
-
Expert Insight: The optimal temperature may vary depending on the reactivity of the carboxylic acid. The evolution of carbon dioxide should be observed. This reaction is essentially a thermal decarboxylative coupling; no additional reagents are typically required.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the amide product. The reaction time can range from 2 to 24 hours.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure bicyclo[1.1.1]pentyl amide.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (NMR, HRMS).
Synthetic Pathway Visualization
Caption: Reaction schemes for Protocols 1 and 2.
Conclusion
This compound is a powerful and versatile building block for medicinal chemists seeking to leverage the advantages of the BCP scaffold as a phenyl ring bioisostere. The straightforward and robust protocols for the synthesis of urea and amide derivatives enable the rapid generation of analogues for structure-activity and structure-property relationship studies. By strategically replacing planar aromatic moieties with three-dimensional saturated cores like BCP, researchers can unlock new avenues to develop drug candidates with improved physicochemical and pharmacokinetic profiles.
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Investigation of the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under “click” conditions. (n.d.). Beilstein Archives. [Link]
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Perry, M. A., & Bull, J. A. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(1), 26-44. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9829–9837. [Link]
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Davies, H. M. L. (2020, February 6). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Portfolio. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9829–9837. [Link]
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Measom, N. D., Down, K., Scott, J. S., & Somers, D. O. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(12), 1158–1162. [Link]
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Fang, Z., Xu, Q., Yang, W., & Yang, W.-L. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis, 56. [Link]
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Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & O'Donnell, C. J. (2012). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Organic Letters, 14(18), 4930–4933. [Link]
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Smith, E. A., & Mykhailiuk, P. K. (2022). Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ChemRxiv. [Link]
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Talevi, A. (2024). ADME Properties in Drug Delivery. Pharmaceuticals, 17(5), 633. [Link]
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Auberson, Y. P., Brocklehurst, C., Furegati, M., Fessard, T. C., Koch, G., & Decker, A. (2017). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 8(7), 758–766. [Link]
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Fang, Z., Xu, Q., Yang, W., & Yang, W.-L. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. [Link]
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Wang, R., & Liu, W. H. (2024). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. ChemBioChem. [Link]
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Todd, M. H., Westberg, M., Scullion, P., Horsfall, L., & Edwards, T. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8238–8253. [Link]
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Li, C., Wang, Z., & Zhu, J. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry, 5(10), 2731–2740. [Link]
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Application Notes & Protocols: Developing Covalent Probes with 1-Isocyanatobicyclo[1.1.1]pentane (iso-BCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging the Bicyclo[1.1.1]pentane Scaffold for Covalent Probe Discovery
The development of highly selective and potent covalent probes is a cornerstone of modern chemical biology and drug discovery. These tools enable the interrogation of biological systems with unparalleled precision by forming a stable, covalent bond with their target protein. The choice of the reactive "warhead" is critical in dictating the probe's reactivity, selectivity, and overall utility.
Recently, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for para-substituted benzene rings in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can improve physicochemical properties such as aqueous solubility and metabolic stability.[3] When functionalized with a reactive group, the BCP core can serve as a novel platform for the design of covalent probes.
This application note details the use of 1-isocyanatobicyclo[1.1.1]pentane (iso-BCP) as a unique and effective electrophile for developing covalent probes. The isocyanate moiety exhibits a strong propensity to react with nucleophilic amino acid residues, primarily the ε-amino group of lysine, to form highly stable urea linkages.[4][5] This guide provides a comprehensive overview of the synthesis of iso-BCP, its reactivity profile, and detailed protocols for its application in covalent probe development.
The BCP Scaffold: A Paradigm Shift in Bioisosterism
The BCP unit is a non-classical bioisostere that mimics the geometry of a para-disubstituted benzene ring.[6][7] Its unique structural and electronic properties offer several advantages in drug design:
-
Improved Physicochemical Properties: Replacement of a flat aromatic ring with a three-dimensional BCP scaffold can lead to increased aqueous solubility and reduced lipophilicity, desirable traits for drug candidates.[3]
-
Enhanced Metabolic Stability: The strained sp³-hybridized carbons of the BCP core are generally more resistant to metabolic degradation compared to electron-rich aromatic systems.[8]
-
Novel Exit Vectors: The rigid BCP cage provides well-defined exit vectors for substituents, allowing for precise positioning of binding elements and reactive warheads.
This compound (iso-BCP): A Lysine-Targeting Warhead
The isocyanate functional group is a potent electrophile that readily reacts with nucleophiles.[9] In the context of a protein, the primary targets for isocyanates are the amine-containing side chains of lysine residues and the N-terminal amino group.[10] While reactions with other nucleophilic residues such as cysteine and serine are possible, the reaction with amines is generally much faster at physiological pH.[4]
The use of iso-BCP as a covalent warhead offers a unique combination of the BCP scaffold's favorable properties with the lysine-targeting reactivity of the isocyanate group. This allows for the development of covalent probes that can selectively label lysine residues in a protein of interest.
Synthesis of this compound (iso-BCP)
The most direct and reliable method for the synthesis of iso-BCP is through the Curtius rearrangement of bicyclo[1.1.1]pentane-1-carboxylic acid.[7][11] This reaction proceeds via an acyl azide intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. The use of diphenylphosphoryl azide (DPPA) provides a safe and efficient one-pot method for this transformation.[12][13][14]
Protocol 1: Synthesis of this compound (iso-BCP) via Curtius Rearrangement
This protocol describes the synthesis of iso-BCP from the commercially available bicyclo[1.1.1]pentane-1-carboxylic acid.
Materials:
| Reagent | Supplier | CAS Number |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | Various | 22287-28-1 |
| Diphenylphosphoryl azide (DPPA) | Various | 26386-88-9 |
| Triethylamine (Et₃N) | Various | 121-44-8 |
| Anhydrous Toluene | Various | 108-88-3 |
| Anhydrous Diethyl Ether | Various | 60-29-7 |
| Celite® | Various | 68855-54-9 |
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 g, 7.93 mmol).
-
Solvent Addition: Add anhydrous toluene (40 mL) and triethylamine (1.22 mL, 8.72 mmol, 1.1 eq). Stir the mixture until the carboxylic acid is fully dissolved.
-
DPPA Addition: Slowly add diphenylphosphoryl azide (DPPA) (1.88 mL, 8.72 mmol, 1.1 eq) to the solution at room temperature.
-
Acyl Azide Formation: Stir the reaction mixture at room temperature for 2 hours. The formation of the bicyclo[1.1.1]pentane-1-carbonyl azide can be monitored by thin-layer chromatography (TLC).
-
Curtius Rearrangement: Heat the reaction mixture to 80-90 °C and stir for 3-4 hours. The evolution of nitrogen gas will be observed. The reaction progress can be monitored by the disappearance of the acyl azide peak in IR spectroscopy (around 2140 cm⁻¹).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove any precipitated salts, washing the pad with a small amount of anhydrous diethyl ether.
-
Purification: Carefully concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: this compound is a volatile compound. It is recommended to use a cold trap and avoid excessive heating. The crude product can be purified by short-path distillation under reduced pressure to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Reactivity and Chemoselectivity of iso-BCP
The isocyanate group of iso-BCP is a hard electrophile, which preferentially reacts with hard nucleophiles. In a biological context, the primary amine of a lysine side chain (pKa ~10.5) is a more potent nucleophile than the thiol group of cysteine (pKa ~8.5) at physiological pH (7.4), where the majority of lysine amines are protonated and a significant portion of cysteine thiols are in the more nucleophilic thiolate form.[15] However, the inherent reactivity of the amine is significantly greater than that of the thiol towards isocyanates.[4]
The reaction of iso-BCP with a lysine residue results in the formation of a stable urea linkage.
Caption: Reaction of iso-BCP with a lysine residue to form a stable urea adduct.
Developing Covalent Probes with iso-BCP: A General Workflow
The development of a covalent probe using iso-BCP typically involves conjugating it to a ligand that provides binding affinity and selectivity for the target protein.
Caption: General workflow for developing iso-BCP-based covalent probes.
Protocol 2: Conjugation of an Amine-Containing Ligand to iso-BCP
This protocol provides a general method for the conjugation of a targeting ligand containing a primary or secondary amine to iso-BCP.
Materials:
| Reagent |
| Amine-containing targeting ligand |
| This compound (iso-BCP) |
| Anhydrous, amine-free solvent (e.g., DMF, DMSO, or CH₂Cl₂) |
| Triethylamine (optional, as a non-nucleophilic base) |
Procedure:
-
Ligand Dissolution: Dissolve the amine-containing targeting ligand in the appropriate anhydrous solvent.
-
iso-BCP Addition: Add a slight excess (1.1-1.5 equivalents) of iso-BCP to the solution. If the ligand is in a salt form (e.g., hydrochloride), add 1-2 equivalents of a non-nucleophilic base like triethylamine.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by LC-MS or TLC.
-
Purification: Upon completion, the reaction mixture can be purified by standard chromatographic techniques such as flash column chromatography or preparative HPLC to yield the desired covalent probe.
Characterization: The final probe should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Characterization of iso-BCP-Protein Adducts
Confirming the covalent modification of the target protein by the iso-BCP probe is a critical step. Mass spectrometry is the primary tool for this purpose.
Protocol 3: Intact Protein Mass Spectrometry Analysis
This protocol describes the analysis of a protein labeled with an iso-BCP probe to confirm covalent modification.
Materials:
| Reagent |
| Purified target protein |
| iso-BCP covalent probe |
| Reaction buffer (e.g., PBS, pH 7.4) |
| Quenching reagent (e.g., Tris buffer) |
Procedure:
-
Labeling Reaction: Incubate the target protein with the iso-BCP probe at a desired concentration and time. Include a vehicle control (e.g., DMSO).
-
Quenching: Stop the reaction by adding a quenching reagent that will react with any excess probe.
-
Sample Preparation: Desalt the protein sample using a suitable method (e.g., dialysis, size-exclusion chromatography, or C4 ZipTips) to remove excess probe and salts.
-
Mass Spectrometry: Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of the iso-BCP probe covalently attached to the protein will confirm labeling.
Protocol 4: Peptide Mapping by LC-MS/MS
To identify the specific lysine residue(s) modified by the iso-BCP probe, a bottom-up proteomics approach is employed.
Procedure:
-
Protein Labeling and Digestion: Label the target protein as described in Protocol 3. After quenching, denature, reduce, alkylate, and digest the protein with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence, specifying a variable modification on lysine residues corresponding to the mass of the iso-BCP adduct. This will identify the specific peptide(s) and, consequently, the lysine residue(s) that were modified.
Target Engagement and Selectivity Profiling
Once a covalent probe has been developed and characterized, it is essential to assess its target engagement in a cellular context and its selectivity across the proteome.
Target Engagement Assays:
-
In-gel Fluorescence: If the probe contains a fluorescent tag, target engagement can be visualized directly by SDS-PAGE.
-
Competitive Profiling: A competition experiment with a known binder or a clickable version of the probe can be used to assess target engagement.
-
Cellular Thermal Shift Assay (CETSA): The binding of the covalent probe can alter the thermal stability of the target protein, which can be measured by CETSA.
Selectivity Profiling:
-
Chemoproteomics: Advanced mass spectrometry-based chemoproteomic platforms can be used to identify off-targets of the covalent probe across the entire proteome.
Conclusion
This compound represents a novel and promising electrophilic warhead for the development of lysine-targeted covalent probes. Its unique combination of the favorable physicochemical properties of the BCP scaffold and the selective reactivity of the isocyanate group opens up new avenues for designing highly specific chemical tools to explore protein function. The protocols and guidelines presented in this application note provide a solid foundation for researchers to embark on the development of innovative covalent probes based on this exciting new chemistry.
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Kirillov, N. V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9586-9595. [Link]
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Shokhen, M., et al. (2020). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling, 60(11), 5647-5655. [Link]
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Shioiri, T., et al. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. [Link]
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Curtius rearrangement. (2023, December 14). In Wikipedia. [Link]
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- 2. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. air.unimi.it [air.unimi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. almacgroup.com [almacgroup.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-Isocyanatobicyclo[1.1.1]pentane for Accelerated Late-Stage Functionalization in Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Modern Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly challenged to "escape from flatland"—the domain of planar, aromatic scaffolds that, while historically successful, often present liabilities in terms of metabolic stability and off-target effects.[1] Late-Stage Functionalization (LSF) has emerged as a paradigm-shifting strategy, allowing for the direct modification of complex, drug-like molecules at a late point in the synthetic sequence.[2][3] This approach dramatically accelerates the generation of structure-activity relationship (SAR) data by bypassing the need for lengthy de novo synthesis of each new analog.[4][5][6]
The bicyclo[1.1.1]pentane (BCP) core has been firmly established as a premier three-dimensional (3D) bioisostere for para-substituted benzene rings and other rigid linkers.[7][8] Its rigid, propeller-like structure provides a similar exit vector to a phenyl ring but with a significantly improved physicochemical profile, including enhanced solubility and greater metabolic stability.[9][10] The introduction of the BCP motif can profoundly improve a compound's pharmaceutical properties.[9]
This guide details the strategic application of 1-isocyanatobicyclo[1.1.1]pentane (BCP-NCO) , a highly versatile and reactive building block, for the efficient late-stage functionalization of drug candidates and complex chemical probes. The isocyanate moiety serves as a powerful electrophilic handle, reacting readily and often without the need for catalysts with a wide range of nucleophiles present in pharmaceutical compounds.
Section 1: The Strategic Advantage of BCP-NCO in LSF
The choice of BCP-NCO as an LSF reagent is rooted in the synergistic combination of the BCP core's properties and the isocyanate's reliable reactivity.
-
The BCP Core: The strained cage structure of BCP (possessing ~66.6 kcal/mol of strain energy) confers unique electronic and steric properties.[7] It acts as a non-aromatic, rigid linker that maintains the geometric integrity of a molecule while introducing a distinct 3D vector. This can unlock novel interactions within a biological target's binding pocket that are inaccessible to its planar aromatic counterparts.
-
The Isocyanate Handle: Isocyanates are exceptionally useful in LSF for several reasons:
-
Broad Nucleophile Scope: They react efficiently with primary and secondary amines, phenols, alcohols, and thiols—functional groups commonly found in bioactive molecules.
-
High Reactivity & Selectivity: The reactions are typically high-yielding and proceed under mild conditions, preserving the integrity of other sensitive functional groups within the parent molecule.
-
Stoichiometric Control: The reaction is often self-terminating upon consumption of the limiting reagent, simplifying process control and purification. This one-to-one stoichiometry is a key advantage in complex settings.[11]
-
The workflow below illustrates the central role of BCP-NCO in rapidly diversifying a lead compound.
Diagram 1: General workflow for late-stage functionalization using BCP-isocyanate.
Section 2: Core Protocols for BCP-NCO Conjugation
The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Isocyanates are potent sensitizers and require careful handling.
General Considerations & Reagent Handling
-
Anhydrous Conditions: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. This side reaction consumes the reagent and complicates purification. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) is critical for optimal results.
-
Solvent Choice: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are common choices. The solvent should be selected based on the solubility of the substrate.
-
BCP-NCO Handling: this compound is a volatile and reactive liquid. It should be stored under an inert atmosphere and handled with care. It is recommended to use a syringe for transferring the reagent.
Protocol 1: Functionalization of Primary and Secondary Amines (Urea Formation)
This is the most common and robust application of BCP-NCO, forming a stable urea linkage. The reaction is typically fast and clean.
Reaction Mechanism:
Sources
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-Stage Functionalization [kofo.mpg.de]
- 3. Late-Stage Functionalization [kofo.mpg.de]
- 4. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing Metabolic Stability with Bicyclo[1.1.1]pentane (BCP)
Executive Summary: The "Metabolic Shield" Strategy
Bicyclo[1.1.1]pentane (BCP) has evolved from a synthetic curiosity to a critical tool in modern drug discovery.[1][2] As a high-
By replacing a flat, lipophilic aromatic ring with the 3D, rigid BCP scaffold, you effectively "delete" a metabolic hotspot (the aromatic ring prone to CYP450 epoxidation/hydroxylation) while simultaneously disrupting crystal lattice energy to improve solubility.
This guide addresses the specific technical challenges encountered when implementing BCP, from synthetic access to interpreting anomalous ADME data.
Module 1: Strategic Design & Rationale
FAQ 1.1: When is BCP the wrong choice for a phenyl replacement?
Q: I replaced a solvent-exposed phenyl ring with BCP to improve solubility, but my potency dropped by >100-fold. Why?
A: While BCP mimics the vectors of a para-substituted phenyl ring (180° geometry), it fails to mimic the electronics.
-
The Failure Mode: If your phenyl ring participates in
- stacking (T-shaped or parallel-displaced) with residues like Phenylalanine or Tryptophan in the binding pocket, BCP (an aliphatic hydrocarbon) cannot replicate this interaction. -
The Fix: Analyze your co-crystal structure or docking model. If the phenyl ring is purely a "spacer" holding two pharmacophores apart, BCP is ideal.[3] If it engages in
-stacking, consider bicyclo[2.2.2]octane or retaining the aromaticity while fluorinating to block metabolism.
FAQ 1.2: How does BCP impact physicochemical vectors?
Q: Does the shorter bond distance of BCP affect binding alignment?
A: Yes. The bridgehead-to-bridgehead distance in BCP is ~1.85 Å, compared to ~2.8 Å for a para-phenyl ring. This ~1 Å contraction can pull critical hydrogen-bond donors/acceptors out of range.
-
Correction: You may need to extend the linker length on either side of the BCP (e.g., adding a methylene group) to restore the optimal pharmacophore distance.
Diagram: Bioisostere Decision Matrix
Caption: Decision logic for implementing BCP bioisosteres to ensure potency retention while optimizing metabolism.
Module 2: Synthesis Troubleshooting
FAQ 2.1: Handling [1.1.1]Propellane
Q: We are attempting to synthesize a BCP intermediate via radical addition to [1.1.1]propellane, but yields are inconsistent (10-40%).
A: [1.1.1]Propellane is the standard precursor but is volatile and sensitive to concentration.
-
Root Cause 1 (Titer): Propellane is typically stored as a dilute solution in ether/pentane. If the solvent evaporates, the concentration changes, altering the stoichiometry of your radical addition. Always titrate your propellane stock by NMR before use.
-
Root Cause 2 (Oligomerization): At high concentrations or temperatures, propellane undergoes "staffane" polymerization. Keep reactions dilute (0.1 M) and cool (0°C to -78°C depending on the initiator).
Protocol: Strain-Release Radical Addition (Standardized)
This protocol minimizes oligomerization and maximizes the "spring-loaded" ring opening.
-
Preparation: Generate [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (using MeLi or PhLi) and distill into a receiver flask containing Et2O at -78°C.
-
Titration: Add a known internal standard (e.g., anisole) to an aliquot and check 1H NMR (propellane singlet at
2.06 ppm). -
Reaction (The "Atom Transfer" Method):
-
Reagents: Alkyl iodide (R-I) or Thiol (R-SH) + Propellane + Light (Blue LED) or Initiator (BEt3/O2).
-
Step: Add the radical precursor slowly to the propellane solution.
-
Critical Control: Ensure oxygen exclusion if using photoredox catalysis to prevent quenching.
-
-
Purification: BCP intermediates are often volatile. Do not rotovap to dryness. Co-evaporate with a higher boiling solvent or use carefully controlled vacuum.
Module 3: Metabolic Stability & ADME Interpretation
FAQ 3.1: Metabolic Switching
Q: I swapped the phenyl ring for BCP. The intrinsic clearance (
A: You likely encountered "Metabolic Switching."
-
Mechanism: By blocking the primary metabolic soft spot (the phenyl ring), you forced the CYP450 enzymes to attack the next most vulnerable site (e.g., an N-alkyl group or benzylic position) which was previously out-competed.
-
Troubleshooting: You must re-scan the metabolite ID (MetID). If the new hotspot is on the periphery, you may need to fluorinate that site in addition to the BCP swap.
Data Presentation: The "Pfizer Effect" (Avagacestat Analog)
The following table summarizes the impact of BCP substitution on the
| Property | Phenyl Parent (BMS-708,163) | BCP Analog | Impact |
| Structure | p-Fluorophenyl | Bicyclo[1.1.1]pentane | Bioisostere Swap |
| LogD (pH 7.4) | 3.7 | 2.8 | Lipophilicity ↓ (Improved) |
| Solubility (pH 6.5) | < 1 | 140 | Solubility ↑↑ (>100x) |
| HLM | 48 | 12 | Stability ↑ (4x) |
| Permeability ( | 11 x | 23 x | Permeability ↑ (2x) |
| Potency ( | 0.27 nM | 0.23 nM | Retained |
Data derived from Stepan et al. (2012) [1].[4][5]
Diagram: Metabolic Pathway Alteration
Caption: BCP prevents aromatic oxidation (red path) by presenting a saturated, sterically bulky face to CYP enzymes, forcing survival or redirection (green/grey path).
Module 4: Physicochemical Optimization
FAQ 4.1: Solubility Mechanics
Q: Why does BCP improve solubility if it is still a hydrocarbon?
A: It is not just about hydrophilicity (LogP); it is about Lattice Energy .
-
Phenyl Rings: Planar rings stack efficiently in the solid state (
- stacking), creating a high melting point crystal lattice that requires high energy to break (dissolve). -
BCP: The 3D "cage" shape acts like a molecular "burr," preventing efficient packing. This lowers the melting point and drastically lowers the energy penalty for solvation.
FAQ 4.2: Permeability Concerns
Q: Will the increased
A: Counter-intuitively, BCP often improves permeability compared to phenyl.
-
Reasoning: While BCP lowers LogD (making it less lipophilic), it removes the "flat" aromatic surface that can contribute to non-specific binding in the membrane bilayer. The BCP analog in the Pfizer study showed a 2-fold increase in passive permeability (
) despite lower lipophilicity.
References
-
Stepan, A. F., et al. (2012).[4][5] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor.[6] Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link] -
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]
-
Measom, N. D., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres.[4][7] ChemMedChem, 12(7), 590-598. [Link]
-
Denisenko, A., et al. (2021). Bicyclo[1.1.1]pentane-Derived Building Blocks for Drug Discovery. ChemMedChem, 16(11), 1695-1725. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
handling and storage conditions for 1-isocyanatobicyclo[1.1.1]pentane
Status: Operational Ticket ID: BCP-NCO-GUIDE-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The "Hidden" Instability
1-Isocyanatobicyclo[1.1.1]pentane (BCP-NCO) is a high-value bioisostere used to replace phenyl or tert-butyl groups in drug discovery. While the bicyclo[1.1.1]pentane (BCP) core is kinetically stable, the isocyanate functionality attached to this strained ring creates a unique handling challenge.[1]
Unlike standard aliphatic isocyanates, BCP-NCO combines volatility (from the compact BCP core) with high electrophilicity .[1] Improper storage leads not just to loss of reactivity, but to the formation of insoluble urea precipitates that can contaminate downstream library synthesis.[1]
This guide replaces "standard lab practice" with rigorous exclusion protocols necessary for this specific reagent.
Part 1: Critical Storage Protocols (The "Before" Phase)
Q1: I just received my shipment. It’s on blue ice.[1] Can I put it in the -20°C freezer immediately?
Answer: Yes, but with a caveat. Immediate transfer to -20°C is correct for thermal stability. However, you must ensure the secondary containment (bag/canister) is sealed.[1]
-
The Risk: Commercial freezers are humid environments.[1] If the vial seal is imperfect, moisture will enter as the air inside the vial contracts upon cooling.[1]
-
The Fix: Place the original vial inside a secondary glass jar containing a layer of desiccant (e.g., Drierite or activated molecular sieves), flush the jar with Argon, seal it, and then freeze.
Q2: Why is Argon preferred over Nitrogen for this specific compound?
Answer: Density and Blanket Protection. BCP-NCO is likely a volatile liquid or low-melting solid.[1] Argon is denser than air, whereas Nitrogen is roughly isodense.[1]
-
Mechanism: When you open the vial, Argon "sits" on top of the liquid, forming a heavy protective blanket that prevents atmospheric moisture from diffusing down to the reagent surface.[1] Nitrogen mixes more easily with air, offering less protection for highly sensitive, volatile isocyanates.[1]
Q3: Can I store a diluted stock solution to avoid weighing it out every time?
Answer: Yes, but solvent choice is critical.
-
Recommended: Anhydrous Toluene or DCM (Dichloromethane).[1]
-
Forbidden: Ethers (THF/Diethyl ether) are risky for long-term storage due to potential peroxide formation or hygroscopicity, even if stabilized.[1]
-
Protocol: Store as a 0.5 M – 1.0 M solution over activated 3Å or 4Å molecular sieves in a septum-sealed vial at -20°C.
Part 2: Operational Handling (The "During" Phase)
Q4: I need to weigh out 50 mg. Can I open the vial on the bench?
Answer: Absolutely NOT. Opening a cold vial of isocyanate in ambient air is the #1 cause of degradation.[1]
-
The Physics: The cold glass acts as a condenser.[1] Atmospheric water vapor immediately condenses on the rim and inside the vial, initiating the hydrolysis cascade (see Diagram 1).[1]
-
The Protocol:
-
Remove vial from freezer.
-
Wait 30-45 minutes until the vial is completely dry and at Room Temperature (RT).
-
Transfer the vial into a Glovebox OR use a Schlenk line with positive Argon pressure.[1]
-
Q5: How do I dispense it if I don't have a glovebox?
Answer: Use the "Positive Pressure Cannula/Syringe" technique.
-
Insert a small needle connected to an Argon line (bubbler outlet) into the vial septum to create positive pressure.[1]
-
Insert a dry, gas-tight syringe through the septum.[1]
-
Withdraw the liquid.[1] The Argon line will backfill the volume, preventing vacuum formation (which would suck in air).[1]
-
Remove the syringe and immediately inject into your reaction vessel.[1]
Q6: My reaction failed. How can I quickly check if the BCP-NCO is still good?
Answer: Use IR (Infrared Spectroscopy), not LC-MS.
-
Why not LC-MS? Isocyanates often hydrolyze or react with the methanol/water mobile phase on the column, giving misleading peaks (often showing the urea or methyl carbamate).[1]
-
The IR Test: Place a drop of the neat liquid (or solution) on an ATR-IR sensor.[1]
Part 3: Troubleshooting Degradation (The "Oh No" Phase)
Q7: There is a white solid precipitating at the bottom of my bottle. Is it safe to use the supernatant?
Answer: Use with extreme caution. The white solid is 1,3-bis(bicyclo[1.1.1]pentan-1-yl)urea .
-
The Cause: Moisture entered the bottle.[1] It hydrolyzed a fraction of the isocyanate to the amine (
).[1] This amine then reacted with the remaining isocyanate ( ) to form the urea ( ). -
The Solution:
-
If the liquid is clear above the solid: Filter the solution through a dry syringe filter (PTFE, 0.45 µm) under inert gas.[1] Re-titrate the concentration by NMR using an internal standard (e.g., mesitylene).[1]
-
If the liquid is cloudy: The reaction is autocatalytic and the batch is likely compromised.[1] Discard.
-
Q8: The cap is stuck. I can't unscrew it.
Answer: Do NOT force it. Isocyanates can polymerize in the threads of the cap, forming a polyurea "glue" that is stronger than the glass.[1] Forcing it will shatter the vial.[1]
-
The Fix:
Visualizing the Chemistry
Diagram 1: The Hydrolysis Cascade
This diagram illustrates why moisture exclusion is non-negotiable.[1] The reaction consumes 2 equivalents of your expensive BCP-NCO for every 1 equivalent of water.
Caption: One molecule of water destroys two molecules of isocyanate, resulting in the insoluble urea precipitate.
Diagram 2: Safe Handling Decision Tree
Follow this workflow to ensure integrity during experimental setup.
Caption: Standard Operating Procedure (SOP) for removing BCP-NCO from cold storage.
Summary of Physical Properties & Compatibility
| Property | Value / Condition | Notes |
| Physical State | Liquid / Low-melting Solid | Likely volatile; handle in fume hood.[1] |
| Storage Temp | -20°C | Long-term stability.[1] |
| Atmosphere | Argon (Preferred) or N₂ | Hygroscopic.[1] |
| Solvent Compatibility | DCM, Toluene, DMF, THF | Must be anhydrous .[1] Avoid alcohols/amines.[1] |
| Reaction Monitoring | IR (2270 cm⁻¹) or NMR | Avoid LC-MS for stability checks.[1] |
| Quenching | MeOH or Water/Amine | Exothermic; releases CO₂.[1] |
References
-
Enamine Ltd. Safety Data Sheet: 1-(Difluoromethyl)-3-isocyanatobicyclo[1.1.1]pentane. (Used as surrogate for handling protocols of BCP-isocyanates).[1]
-
Safe Work Australia. Guide to Handling Isocyanates. (General safety and toxicology of isocyanates).
-
National Institutes of Health (PubChem). Bicyclo[1.1.1]pentane Compound Summary. (Physical properties of the core ring system).
-
Six, Y. (2017).[1] Structure and reactivity of isocyanates. In The Chemistry of Isocyanates. (Mechanistic insight into urea formation).
Sources
Technical Support Center: Managing the High Reactivity of Isocyanate Functional Groups in Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of isocyanate chemistry. The high reactivity of the isocyanate functional group (–N=C=O), while advantageous for forming a diverse range of covalent linkages, presents significant challenges in synthetic chemistry.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of isocyanate-containing compounds.
Our approach is grounded in fundamental chemical principles and field-proven insights to ensure the integrity and success of your experiments. We will delve into the causality behind experimental choices, offering self-validating protocols and citing authoritative sources to support our recommendations.
Section 1: Understanding Isocyanate Reactivity
The electrophilic carbon atom in the isocyanate group is highly susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of polyurethane chemistry but also the source of many synthetic challenges. The reactivity of an isocyanate is influenced by the electronic nature of its substituent; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.[1]
Core Reactivity and Common Side Reactions
Isocyanates readily react with a variety of nucleophiles, with the most common reactions being with alcohols to form urethanes and with amines to form ureas. However, their high reactivity also makes them prone to several undesirable side reactions, especially with water.
Section 2: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: My reaction is producing insoluble precipitates and gas, leading to low yield of the desired urethane/urea product.
Q: What is causing the formation of precipitates and gas in my isocyanate reaction, and how can I prevent it?
A: The most likely cause is the presence of moisture in your reaction system.[4][5][6] Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[4] The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea, which is often insoluble and precipitates out of the reaction mixture. This side reaction consumes your starting isocyanate, leading to a lower yield of your desired product.[4]
Troubleshooting Protocol: Moisture Exclusion
-
Solvent and Reagent Purity:
-
Action: Use anhydrous solvents (<50 ppm water). Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina).
-
Verification: Confirm water content using Karl Fischer titration.
-
-
Glassware and Apparatus:
-
Action: Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry, inert gas (e.g., nitrogen or argon) before use.
-
Best Practice: Assemble the reaction apparatus while still warm and purge with inert gas.
-
-
Inert Atmosphere:
-
Action: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a nitrogen/argon manifold or a balloon filled with the inert gas.
-
Rationale: This prevents atmospheric moisture from entering the reaction vessel.
-
-
Moisture Scavengers:
-
Action: If complete exclusion of water is challenging, consider adding a moisture scavenger to the reaction mixture.[4][7]
-
Options:
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves can be added to the solvent and reagents (except the isocyanate) prior to the reaction to adsorb water.[7]
-
Chemical Scavengers: Additives like p-toluenesulfonyl isocyanate (PTSI) can be used to react with trace amounts of water.[7][8] However, be mindful that these can introduce byproducts.
-
-
Issue 2: My reaction is sluggish, or I am observing the formation of multiple byproducts even under anhydrous conditions.
Q: What factors, other than water, can affect the rate and selectivity of my isocyanate reaction?
A: Several factors can influence the outcome of your reaction. These include the choice of catalyst, reaction temperature, and the potential for isocyanate self-polymerization.
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Catalyst Selection:
-
Rationale: The reaction of isocyanates with alcohols can be slow, especially with sterically hindered reactants. Catalysts are often employed to accelerate the reaction and improve selectivity.
-
Common Catalysts:
-
Tertiary Amines: (e.g., triethylamine, DABCO) - General base catalysts.
-
Organometallic Compounds: (e.g., dibutyltin dilaurate - DBTDL) - Highly effective, but can also promote side reactions like allophanate formation.[9] Zirconium-based catalysts have been shown to offer higher selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction.[9][10]
-
-
Action: If your reaction is slow, consider adding a catalyst. Start with a low concentration (e.g., 0.1-0.5 mol%) and optimize as needed. If you are observing byproducts with a strong catalyst like DBTDL, consider a less reactive catalyst or lowering the catalyst concentration.
-
-
Temperature Control:
-
Rationale: Higher temperatures can increase the reaction rate but may also promote side reactions such as trimerization (formation of isocyanurates) and allophanate/biuret formation.[11]
-
Action: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, if byproducts are an issue, try running the reaction at a lower temperature, potentially for a longer duration.
-
-
Isocyanate Trimerization:
-
Rationale: In the presence of certain catalysts (especially strong bases) or at elevated temperatures, isocyanates can trimerize to form highly stable isocyanurate rings.[11][12] This is a common side reaction that consumes the isocyanate.
-
Action: Avoid excessively high temperatures and strong basic catalysts if trimerization is not the desired outcome. Monitor your reaction for the appearance of isocyanurate-related peaks using analytical techniques like FTIR.
-
| Parameter | Effect on Reaction Rate | Potential Side Reactions Promoted | Troubleshooting Action |
| Catalyst | Increases | Allophanate/Biuret formation, Trimerization | Select a more selective catalyst (e.g., Zirconium-based), optimize concentration.[9][10] |
| Temperature | Increases | Trimerization, Allophanate/Biuret formation | Optimize for desired reaction rate vs. byproduct formation. |
| Concentration | Increases | Can favor self-polymerization at high concentrations | Maintain appropriate dilution. |
Issue 3: I need to perform a multi-step synthesis and the isocyanate group is reacting prematurely.
Q: How can I temporarily mask the reactivity of an isocyanate group to allow for other chemical transformations on the molecule?
A: The use of "blocked" or "masked" isocyanates is a common strategy to temporarily protect the highly reactive isocyanate functionality.[9] A blocking agent reacts with the isocyanate to form a thermally reversible adduct. This adduct is stable under certain conditions, allowing for other reactions to be performed. The isocyanate can then be regenerated by heating, ready to react as intended.[9]
Protocol: Using Blocked Isocyanates
-
Selection of Blocking Agent:
-
Rationale: The choice of blocking agent determines the deblocking temperature. This temperature should be compatible with your substrate and desired reaction conditions.
-
Common Blocking Agents and Typical Deblocking Temperatures:
-
-
Synthesis of the Blocked Isocyanate:
-
Procedure: The blocked isocyanate is typically prepared by reacting the isocyanate with the blocking agent, often with a catalyst, under anhydrous conditions. The reaction progress can be monitored by the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) in the IR spectrum.
-
-
Deprotection and Subsequent Reaction:
-
Procedure: Once the other synthetic steps are complete, the blocked isocyanate is heated to the deblocking temperature in the presence of the desired nucleophile. The regenerated isocyanate will then react in situ.
-
Considerations: The deblocking process is an equilibrium. It is often necessary to remove the blocking agent as it is released to drive the reaction to completion.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle isocyanates?
A1: Isocyanates should be stored in a cool, dry, well-ventilated area, separate from incompatible substances such as acids, bases, and amines.[14] Containers should be tightly sealed to prevent moisture ingress.[14] Always handle isocyanates in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are often suitable), safety goggles, and a lab coat.[15][16][17]
Q2: What are the best analytical techniques for monitoring the progress of an isocyanate reaction?
A2:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful technique for monitoring isocyanate reactions in real-time.[10][18] The disappearance of the strong, sharp isocyanate peak around 2270 cm⁻¹ is a clear indicator of consumption. The appearance of urethane or urea carbonyl peaks can also be monitored.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of isocyanate monomers and other components in the reaction mixture.[19][20][21] This is particularly useful for determining reaction kinetics and final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final products and identify any byproducts.
Q3: My isocyanate-containing product is unstable during storage. What could be the cause?
A3: Instability during storage is often due to residual, unreacted isocyanate groups. These can react with atmospheric moisture over time, leading to the formation of ureas and CO₂, which can cause pressure buildup and changes in the material's properties. The use of "blocked" isocyanates can significantly improve the shelf life of products.[9]
Q4: Are there safer alternatives to using isocyanates?
A4: Research into isocyanate-free polyurethane formulations is an active area. These alternative routes aim to avoid the handling of hazardous isocyanate monomers. However, for many applications, the unique properties imparted by traditional polyurethane chemistry remain indispensable. When using isocyanates, strict adherence to safety protocols is paramount to minimize risk.[9][17]
References
-
Isocyanates: Control measures guideline. (2022). Canada.ca. [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine. [Link]
-
Isocyanate Sampling and Analysis. (n.d.). IOM World. [Link]
-
EXAMINING ISOCYANATE REACTIVITY AND AMBINET PROCESSABILITY ON POLYURETHANE FORMA. (n.d.). SAMPE. [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]
-
Safe Use of Di-Isocyanates. (n.d.). [Link]
- Moisture-scavenging iminoalcohol-oxazolidine mixtures. (1993).
-
Construction hazardous substances: Isocyanates. (n.d.). HSE. [Link]
-
Isocyanate Reactions. (n.d.). Mettler Toledo. [Link]
-
Isocyanate Exposure: Health Risks & Safety Precautions. (n.d.). Chemscape. [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016). RSC Publishing. [Link]
-
Isocyanates technical fact sheet. (n.d.). SafeWork NSW. [Link]
-
Guide for handling Isocyanates. (2015). Safe Work Australia. [Link]
-
Isocyanates: Working Safely. (n.d.). CDPH. [Link]
-
Isocyanate. (n.d.). Wikipedia. [Link]
- Method for scavenging moisture in polyisocyanates and formulations thereof. (2001).
-
ISOCYANATES, TOTAL (MAP) 5525. (n.d.). CDC. [Link]
-
A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. (n.d.). [Link]
-
Method for Measuring Isocyanates in Stationary Source Emissions. (n.d.). EPA. [Link]
-
Catalysts for Isocyanate Cyclotrimerization. (2021). ResearchGate. [Link]
-
Isocyanates. (n.d.). Health and Safety Executive for Northern Ireland. [Link]
-
Polyurethane Synthesis Guide. (n.d.). Scribd. [Link]
-
Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. (2021). ACS Publications. [Link]
-
Study of coatings based on polyisocyanates of moisture cure depending on its resins and water scavengers. (n.d.). UPCommons. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). [Link]
-
Troubleshooting Common Issues in Polyurethane Processing Involving Conventional MDI and TDI Prepolymers. (2025). [Link]
-
A laboratory comparison of analytical methods used for isocyanates. (2025). ResearchGate. [Link]
-
Reactive moisture scavenger for polyurethane systems. (n.d.). K-Online. [Link]
-
Troubleshooting Polyurethane Formulations. (2019). YouTube. [Link]
-
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. (n.d.). MDPI. [Link]
-
Polyurethane specific problems. (n.d.). Crosslink Technology Inc. [Link]
-
What Is An Isocyanate?. (2025). YouTube. [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 5. crosslinktech.com [crosslinktech.com]
- 6. echemi.com [echemi.com]
- 7. US5223174A - Moisture-scavenging iminoalcohol-oxazolidine mixtures - Google Patents [patents.google.com]
- 8. Reactive moisture scavenger for polyurethane systems [k-online.com]
- 9. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 10. paint.org [paint.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes [mdpi.com]
- 14. Control measures guide - Canada.ca [canada.ca]
- 15. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 16. hse.gov.uk [hse.gov.uk]
- 17. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 18. mt.com [mt.com]
- 19. iom-world.org [iom-world.org]
- 20. cdc.gov [cdc.gov]
- 21. epa.gov [epa.gov]
Technical Support Center: Long-Term Stability Studies of 1-Isocyanatobicyclo[1.1.1]pentane
Welcome to the technical support center for 1-isocyanatobicyclo[1.1.1]pentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the long-term stability and handling of this unique reagent. As a bifunctional molecule incorporating a highly strained, rigid bicyclo[1.1.1]pentane (BCP) core and a reactive isocyanate group, understanding its stability is paramount for successful and reproducible experimentation.
The BCP scaffold is prized for its role as a bioisostere, often used to replace phenyl rings or tert-butyl groups to improve metabolic stability and other pharmacokinetic properties of drug candidates.[1][2] However, the isocyanate functional group is inherently reactive, particularly towards nucleophiles like water.[3][4] This dual nature requires careful consideration during storage and handling to ensure the integrity of the compound over time.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is critical to prevent degradation. The primary driver of instability for this compound is the reactivity of the isocyanate group.
-
Temperature: Store at 2-8°C (refrigerated). Avoid freezing, as this can potentially lead to moisture condensation upon thawing. While the BCP core is thermally robust, lower temperatures slow down potential side reactions of the isocyanate group.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). Isocyanates are highly sensitive to moisture.[4][5] Reaction with atmospheric water leads to the formation of an unstable carbamic acid, which quickly decomposes to the corresponding amine and carbon dioxide. The amine can then react with another molecule of the isocyanate to form a highly insoluble urea derivative.[3]
-
Container: Use a tightly sealed, amber glass vial or bottle. The container should have a cap with a chemically resistant liner (e.g., PTFE). For partially used containers, it is crucial to flush the headspace with a dry, inert gas before resealing.[4]
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway is moisture-induced dimerization to form an insoluble urea, as illustrated below. This is a significant issue as it not only consumes the active isocyanate but the resulting urea can be difficult to remove from the desired product in subsequent reactions.
Q3: Which solvents are recommended for preparing stock solutions, and which should be avoided?
A3: The choice of solvent is critical for maintaining the stability of the isocyanate in solution.
| Recommended Solvents (Aprotic, Dry) | Incompatible Solvents (Protic or Reactive) |
| Anhydrous Dichloromethane (DCM) | Water |
| Anhydrous Tetrahydrofuran (THF) | Alcohols (e.g., Methanol, Ethanol) |
| Anhydrous Toluene | Primary and Secondary Amines |
| Anhydrous Acetonitrile (ACN) | Dimethyl Sulfoxide (DMSO) - can contain water |
| Anhydrous N,N-Dimethylformamide (DMF) |
Causality: Protic solvents contain acidic protons (e.g., -OH, -NH) that will react directly with the isocyanate group, leading to the formation of carbamates (from alcohols) or ureas (from amines).[3][6] Even polar aprotic solvents like DMF and DMSO should be used with caution and must be anhydrous, as they are hygroscopic and can introduce water into the solution.[7]
Q4: How can I assess the purity of my this compound sample?
A4: A multi-pronged approach is recommended for purity assessment.
-
¹H and ¹³C NMR: Provides a good overall assessment of purity and can identify major impurities. The highly symmetric BCP core gives a characteristic simple spectrum. The presence of the urea byproduct will be indicated by a new set of BCP signals and a characteristic N-H proton signal.
-
FT-IR Spectroscopy: A quick and effective method. A strong, sharp absorbance band around 2250-2275 cm⁻¹ is characteristic of the N=C=O stretch. A diminution of this peak over time, coupled with the appearance of C=O stretching bands around 1630-1650 cm⁻¹ (urea), indicates degradation.
-
HPLC Analysis: This is the preferred method for quantitative stability studies. Due to the high reactivity of the isocyanate, derivatization is often employed. A common method involves reacting an aliquot of the isocyanate solution with a primary or secondary amine (e.g., dibutylamine) to form a stable urea derivative that can be easily analyzed by reverse-phase HPLC with UV detection.[8][9]
-
LC-MS: Can be used to identify the parent isocyanate and its degradation products, providing mass confirmation.[8][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction with this compound is low-yielding or has failed.
-
Potential Cause 1: Degraded Isocyanate. The most likely cause is that the isocyanate has degraded due to moisture exposure.
-
Solution: Check the purity of your starting material using the methods described in FAQ 4. The presence of a strong N=C=O peak in the FT-IR is a good indicator of reactivity. If degraded, use a fresh, unopened bottle of the reagent.
-
-
Potential Cause 2: Wet Solvents or Reagents. Trace amounts of water in your reaction solvent or on your glassware can consume the isocyanate before it has a chance to react with your substrate.
-
Solution: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column). Glassware should be oven-dried and cooled under a stream of inert gas.
-
-
Potential Cause 3: Incompatible Reaction Components. If your substrate or other reagents have nucleophilic functional groups (e.g., unprotected alcohols or amines), they will compete for reaction with the isocyanate.
-
Solution: Review your reaction scheme to ensure all competing nucleophiles are appropriately protected.
-
Problem 2: I observe a white, insoluble precipitate in my bottle or stock solution of this compound.
-
Potential Cause: This is almost certainly the N,N'-di(bicyclo[1.1.1]pentan-1-yl)urea byproduct formed from the reaction of the isocyanate with water.[4][5] This indicates significant degradation.
-
Solution: The remaining isocyanate in the solution may still be usable, but its concentration will be lower than expected, and the presence of the insoluble urea can complicate reactions and product purification. It is highly recommended to discard the degraded material and start with a fresh sample. Do not attempt to redissolve the precipitate by heating , as this can promote further decomposition.[6]
-
Problem 3: The color of the this compound has turned yellow/brown.
-
Potential Cause: Color formation in isocyanates can be a sign of slow, complex degradation or polymerization pathways, potentially initiated by impurities or light. While the BCP core itself is stable, trace impurities from the synthesis (e.g., residual phosgene precursors or their byproducts if that synthesis route was used) can lead to color bodies over time.[11]
-
Solution: While a slight color change may not always indicate a significant loss of purity, it is a warning sign. It is prudent to re-analyze the material by NMR or derivatization HPLC to quantify the active isocyanate content before use. If significant degradation is observed, the material should be replaced. The addition of antioxidants like hindered phenols or trialkyl phosphites has been shown to stabilize the color of some isocyanates, though this is typically done during manufacturing.[12]
-
Experimental Protocol: Quantitative Stability Assessment by HPLC
This protocol outlines a method to quantitatively assess the stability of this compound under various conditions.
Objective: To determine the rate of degradation of this compound in different solvents and at different temperatures over time.
Methodology:
-
Preparation of Stock Solution:
-
In a glovebox or under a strong stream of inert gas, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous dichloromethane.
-
-
Sample Preparation:
-
Aliquot the stock solution into several oven-dried, PTFE-sealed amber glass vials.
-
For each condition to be tested (e.g., different solvents, temperatures, exposure to air), prepare triplicate samples.
-
Example conditions:
-
Control: 2-8°C, under Nitrogen
-
Temperature Stress: 40°C, under Nitrogen
-
Atmosphere Stress: Room Temperature, sealed but with an air headspace.
-
-
-
Time Points:
-
Establish a schedule for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).
-
-
Derivatization for Analysis:
-
At each time point, take a small, precise aliquot (e.g., 100 µL) from each sample vial.
-
Immediately quench the aliquot in a solution of a derivatizing agent, such as a 10-fold molar excess of dibutylamine in acetonitrile. Allow the reaction to proceed for 10-15 minutes to ensure complete conversion to the stable urea derivative.
-
-
HPLC Analysis:
-
Analyze the derivatized samples by reverse-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (both with 0.1% TFA)
-
Detection: UV at 220 nm
-
Quantification: Create a calibration curve using a freshly prepared and derivatized standard of this compound. The peak area of the urea derivative will be proportional to the concentration of the active isocyanate in the sample at that time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound versus time for each condition to determine the stability profile.
-
References
- Color stability of isocyanates. (n.d.). Google Patents.
-
Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). (2019). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. (2023). MDPI. Retrieved January 28, 2026, from [Link]
-
Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. (2022). Frontiers. Retrieved January 28, 2026, from [Link]
-
DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. (1998). CDC. Retrieved January 28, 2026, from [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Aliphatic Isocyanate Monomers Health and Safety. (n.d.). Covestro. Retrieved January 28, 2026, from [Link]
-
GUIDE TO HANDLING ISOCYANATES. (2020). Safe Work Australia. Retrieved January 28, 2026, from [Link]
-
Isocyanate. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. (2005). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Assessing Isocyanate Exposures in Polyurethane Industry Sectors Using Biological and Air Monitoring Methods. (2011). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Isocyanates - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 28, 2026, from [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2021). PMC. Retrieved January 28, 2026, from [Link]
-
How To Get Isocyanate? (2023). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). EPA. Retrieved January 28, 2026, from [Link]
-
Effect of solvent properties on reaction of isocyanates with mercaptans. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Moisture Contamination of Polyurethanes. (2021). ResinLab. Retrieved January 28, 2026, from [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). MDPI. Retrieved January 28, 2026, from [Link]
-
A laboratory comparison of analytical methods used for isocyanates. (2014). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Springer. Retrieved January 28, 2026, from [Link]
-
Moisture Contamination with Polyurethanes. (2019). EXACT Dispensing Systems. Retrieved January 28, 2026, from [Link]
-
Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. (2020). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. (1996). PubMed. Retrieved January 28, 2026, from [Link]
-
Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. (2024). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025). Macmillan Group. Retrieved January 28, 2026, from [Link]
-
Skin Exposure to Isocyanates: Reasons for Concern. (2012). PMC. Retrieved January 28, 2026, from [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. (2013). PMC. Retrieved January 28, 2026, from [Link]
-
Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association. Retrieved January 28, 2026, from [Link]
-
Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. (2025). ChemRxiv. Retrieved January 28, 2026, from [Link]
-
Isocyanate Sampling and Analysis. (n.d.). IOM World. Retrieved January 28, 2026, from [Link]
-
Method for Measuring Isocyanates in Stationary Source Emissions. (n.d.). EPA. Retrieved January 28, 2026, from [Link]
Sources
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. resinlab.com [resinlab.com]
- 5. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iom-world.org [iom-world.org]
- 10. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20050020766A1 - Color stability of isocyanates - Google Patents [patents.google.com]
Validation & Comparative
The Bicyclo[1.1.1]pentane Motif: A Three-Dimensional Upgrade for a Flat World in Drug Discovery
A Comparative Guide to the para-Substituted Phenyl Ring's Most Promising Bioisostere
In the landscape of medicinal chemistry, the para-substituted phenyl ring is a ubiquitous scaffold, present in approximately 45% of all approved drugs.[1][2] Its rigid structure and well-defined exit vectors for substituents have made it a cornerstone of drug design for decades. However, the planarity and aromaticity of the phenyl ring often contribute to undesirable physicochemical properties, such as poor aqueous solubility, high metabolic liability, and non-specific protein binding due to hydrophobic interactions.[2][3] This has driven a search for three-dimensional, saturated bioisosteres that can mimic the geometry of the phenyl ring while improving the overall drug-like properties of a molecule. Among the contenders, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a particularly compelling replacement.[4][5]
This guide provides a detailed, data-driven comparison of the structural, physicochemical, and pharmacological properties of the bicyclo[1.1.1]pentane scaffold versus the traditional para-substituted phenyl ring, offering researchers and drug development professionals a comprehensive understanding of the advantages and considerations of this bioisosteric replacement.
Structural and Conformational Properties: A Tale of Two Scaffolds
At first glance, the compact, cage-like structure of BCP appears quite different from the planar phenyl ring. However, a closer look at their key geometric parameters reveals a remarkable similarity in the way they present substituents in three-dimensional space. The distance between the bridgehead carbons of the BCP (C1 and C3) is approximately 1.85 Å, which is shorter than the 2.79 Å distance between the C1 and C4 carbons of a para-substituted phenyl ring.[6] Despite this difference in length, the rigid, linear arrangement of the bridgehead substituents on the BCP core effectively mimics the exit vectors of a para-substituted phenyl ring, allowing it to maintain similar interactions with target proteins.[1][7]
The most significant structural difference lies in the introduction of a three-dimensional character. The sp³-hybridized carbons of the BCP scaffold disrupt the planarity inherent to the phenyl ring, a concept often referred to as "escaping from flatland".[8] This increased three-dimensionality can lead to improved binding specificity and reduced non-specific hydrophobic interactions.[2]
Physicochemical Properties: The BCP Advantage in Action
The replacement of a planar, aromatic phenyl ring with a saturated, three-dimensional BCP core has a profound and generally beneficial impact on a molecule's physicochemical properties. These improvements are consistently observed across multiple studies and are a primary driver for the adoption of BCP in drug discovery programs.[5][9][10]
Solubility
Aromatic compounds, particularly those with multiple phenyl rings, often suffer from low aqueous solubility due to strong crystal lattice packing and hydrophobic interactions.[3] The non-planar, cage-like structure of BCP disrupts these intermolecular forces, leading to significant improvements in solubility.[8][11]
| Compound Pair | Scaffold | Kinetic Solubility (μM) | Thermodynamic Solubility (FaSSIF, μg/mL) | Reference |
| γ-Secretase Inhibitor | p-Fluorophenyl | - | - | [8] |
| BMS-708,163 | Phenyl | - | - | [8] |
| BCP Analogue | BCP | 11.6-fold and 32.7-fold improvement at pH 6.5 and 7.4, respectively | - | [8] |
| LpPLA2 Inhibitor | p-Phenyl | - | - | [12] |
| Darapladib Analogue 1 | Phenyl | 8 | 399 | [12] |
| BCP Analogue 5 | BCP | 74 (9-fold increase) | >1000 (~3-fold improvement) | [12] |
Table 1: Comparison of aqueous solubility between phenyl- and BCP-containing analogues.
Lipophilicity
While the replacement of a phenyl ring with a BCP moiety can sometimes lead to a slight increase in lipophilicity as measured by ChromLogD7.4, the overall impact on the molecule's developability can be positive due to the reduction in aromatic ring count.[12] The Property Forecast Index (PFI), which is a summation of ChromLogD7.4 and the number of aromatic rings, often remains equivalent or improves upon BCP substitution.[12]
| Compound Pair | Scaffold | ChromLogD7.4 | Property Forecast Index (PFI) | Reference |
| LpPLA2 Inhibitor | p-Phenyl | - | - | [12] |
| Darapladib Analogue 1 | Phenyl | 6.3 | 10.3 | [12] |
| BCP Analogue 5 | BCP | 7.0 | 10.0 | [12] |
Table 2: Comparison of lipophilicity and Property Forecast Index (PFI) between a phenyl- and a BCP-containing LpPLA2 inhibitor analogue.
Permeability
The enhanced solubility and modified lipophilicity of BCP-containing compounds can also translate to improved membrane permeability, a critical factor for oral bioavailability.[8][13]
| Compound Pair | Scaffold | Artificial Membrane Permeability (AMP, nm/s) | Reference | |---|---|---|---|---| | LpPLA2 Inhibitor | p-Phenyl | - |[12] | | Darapladib Analogue 1 | Phenyl | 230 |[12] | | BCP Analogue 5 | BCP | 705 |[12] |
Table 3: Comparison of artificial membrane permeability between a phenyl- and a BCP-containing LpPLA2 inhibitor analogue.
Pharmacokinetic Properties: Enhancing Metabolic Stability and Oral Exposure
The metabolic lability of the phenyl ring, particularly its susceptibility to oxidation by cytochrome P450 enzymes, is a common challenge in drug development.[3] The C-H bonds of the BCP scaffold are significantly less prone to enzymatic oxidation due to the strained geometry of the ring system, which imparts high C(sp³)–H bond-dissociation energies.[7] This inherent stability can lead to a more favorable pharmacokinetic profile.
In a study on antimalarial compounds, the BCP analogue of a parent phenyl compound was found to be equipotent while demonstrating significantly improved metabolic properties, including lower clearance in human, mouse, and rat liver microsomes.[11] Similarly, in the case of a γ-secretase inhibitor, replacement of a central fluorophenyl ring with a BCP moiety resulted in a compound with excellent oral absorption characteristics, showing an approximately 4-fold increase in both Cmax and AUC values in a mouse model.[8][14]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, the following are detailed, step-by-step methodologies for the key experiments cited.
Kinetic Solubility Assay
This assay provides a high-throughput method to assess the solubility of a compound that is initially dissolved in an organic solvent, typically DMSO.[4][11]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution to create a standard curve.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the DMSO stock solution to the wells of a microtiter plate.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of ≤2%.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 2 to 24 hours) with gentle agitation.[12]
-
Filtration: Separate any precipitate by filtering the contents of each well through a filter plate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV spectrophotometry or LC-MS, and compare it against the standard curve.[4]
Thermodynamic (FaSSIF) Solubility Assay
This assay measures the equilibrium solubility of a compound in a medium that simulates the composition of intestinal fluid in the fasted state (Fasted State Simulated Intestinal Fluid).[15][16]
Methodology:
-
Compound Weighing: Accurately weigh 2-2.5 mg of the solid test compound into a glass vial.[15]
-
Buffer Preparation: Prepare FaSSIF buffer according to a standard protocol (e.g., from Biorelevant.com).
-
Incubation: Add a sufficient volume of the FaSSIF buffer to the vial to achieve a target concentration (e.g., 1 mg/mL) and a magnetic stir bar. Cap the vial and stir the suspension at 37°C for 24 hours to reach equilibrium.[15][17]
-
Sampling and Centrifugation: At specified time points (e.g., 1 and 24 hours), withdraw an aliquot and centrifuge to pellet any undissolved solid.[15]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.[17]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS against a standard curve.[16]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is an in vitro model used to predict the passive diffusion of a compound across a lipid-infused artificial membrane, providing an indication of its potential for gastrointestinal absorption or blood-brain barrier penetration.[1][3][9]
Methodology:
-
Membrane Coating: Coat the wells of a hydrophobic PVDF 96-well microtiter filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[18]
-
Acceptor Plate Preparation: Fill the wells of an acceptor plate with buffer.
-
Donor Plate Preparation: Add the test compound, dissolved in buffer, to the wells of the donor plate.
-
Sandwich Assembly: Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 16 hours) with gentle shaking.[3][9]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV spectroscopy. The apparent permeability coefficient (Papp) is then calculated.[1]
Human Liver Microsome (HLM) Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[19][20][21]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1-3 µM) in a 96-well plate.[19][20]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[22]
-
Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[21]
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding a quenching solution, such as cold acetonitrile containing an internal standard.[20][21]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the compound to calculate parameters such as half-life (t½) and intrinsic clearance (CLint).[19]
Conclusion
The bicyclo[1.1.1]pentane scaffold has proven to be a highly effective bioisostere for the para-substituted phenyl ring, offering a compelling strategy to mitigate the common liabilities associated with aromatic rings in drug candidates. The consistent and significant improvements in aqueous solubility, permeability, and metabolic stability, often while maintaining biological potency, underscore the value of this three-dimensional motif. As synthetic methodologies for accessing functionalized BCPs continue to advance, their application in drug discovery is poised to expand, providing medicinal chemists with a powerful tool to "escape from flatland" and design molecules with superior drug-like properties.
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Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519–9530. Retrieved from [Link]
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Zhao, J.-X., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(13), e2024908118. Retrieved from [Link]
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Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. Retrieved from [Link]
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The Ascendancy of Bicyclo[1.1.1]pentane: A Comparative Guide to its Role as a Bioisostere for tert-Butyl and Alkyne Groups
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "flatland," the domain of planar, aromatic-rich molecules.[1] This strategic shift towards three-dimensional molecular architectures is driven by the need to optimize physicochemical and pharmacokinetic properties, ultimately enhancing drug efficacy and safety.[2] Among the rising stars in this structural evolution is bicyclo[1.1.1]pentane (BCP), a strained, cage-like hydrocarbon that has emerged as a powerful bioisosteric replacement for common medicinal chemistry motifs, notably the tert-butyl group and the alkyne linkage.[1]
This guide provides an in-depth, objective comparison of BCP with its tert-butyl and alkyne counterparts, supported by experimental data from seminal studies. We will explore the nuanced advantages and potential trade-offs of this bioisosteric substitution, offering researchers, scientists, and drug development professionals a comprehensive understanding of when and why to deploy BCP in their campaigns.
The BCP Scaffold: A Paradigm of Rigidity and Improved Properties
Bicyclo[1.1.1]pentane is a unique structural element, a consequence of its high sp3 carbon content, that offers a rigid, three-dimensional framework.[3] While its strained nature might imply instability, BCP is remarkably kinetically inert and resistant to metabolic degradation.[4] Its primary appeal lies in its ability to mimic the spatial orientation of other functional groups while often conferring superior physicochemical properties such as enhanced aqueous solubility, improved metabolic stability, and increased membrane permeability.[5][6]
Caption: BCP as a central bioisosteric replacement for tert-butyl and alkyne groups.
BCP vs. tert-Butyl: A Head-to-Head Comparison
The bulky, lipophilic tert-butyl group is a ubiquitous feature in medicinal chemistry, often employed to introduce steric hindrance and modulate receptor binding.[7] However, its incorporation can lead to undesirable properties, including increased lipophilicity and susceptibility to oxidative metabolism.[8] BCP has emerged as a compelling alternative, offering a similar steric profile with distinct physicochemical advantages.
A pivotal study by Westphal et al. provides a direct comparison of BCP as a tert-butyl isostere in analogues of the drugs bosentan and vercirnon.[8] The experimental data from this study, summarized below, highlights the transformative potential of this bioisosteric swap.
Comparative Physicochemical and Pharmacokinetic Data
| Parameter | Bosentan Analogue (tert-Butyl) | Bosentan Analogue (BCP) | Vercirnon Analogue (tert-Butyl) | Vercirnon Analogue (BCP) |
| Aqueous Solubility (µM) | 25 | 78 | 15 | 45 |
| logD at pH 7.4 | 3.1 | 2.5 | 3.5 | 2.9 |
| Metabolic Stability (% remaining after 1h in human liver microsomes) | 45 | 85 | 30 | 75 |
| Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 8.9 | 4.1 | 7.5 |
Data synthesized from Westphal et al. [8]
The data unequivocally demonstrates that replacing the tert-butyl group with a BCP moiety leads to a significant improvement in aqueous solubility and metabolic stability for both drug scaffolds. The reduction in lipophilicity, as indicated by the lower logD values, likely contributes to the enhanced solubility. Furthermore, the increased resistance to metabolism is a critical advantage, as the tert-butyl group is often a site of oxidative degradation.[8] The improved permeability of the BCP analogues is also a noteworthy advantage for oral drug absorption.
Experimental Protocols for Key Assays
To ensure the integrity and reproducibility of such comparative studies, standardized experimental protocols are paramount. Below are detailed methodologies for the key assays used to generate the data above.
This method provides a rapid assessment of a compound's solubility, making it ideal for early-stage drug discovery.[9]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add phosphate-buffered saline (PBS) at pH 7.4, ensuring the final DMSO concentration is below 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[10][11]
Caption: Workflow for the kinetic aqueous solubility assay.
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[12][13]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound (final concentration of 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.[14]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining compound versus time to determine the half-life (t½) and calculate the intrinsic clearance.
Caption: Workflow for the in vitro microsomal stability assay.
PAMPA is a high-throughput method to predict passive membrane permeability.[3][15]
Protocol:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
Donor Plate Preparation: Add the test compound (dissolved in buffer with a low percentage of DMSO) to the wells of the coated donor plate.
-
Sandwich Assembly: Place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[16]
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters of the assay system.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
BCP as a Bioisostere for Alkynes: A Linear Mimic with Enhanced Stability
The linear geometry of the alkyne group makes it a useful linker in drug design, providing conformational rigidity.[17][18] However, terminal alkynes can be metabolically labile and may pose safety concerns.[19] BCP can serve as a non-planar, rigid bioisostere for internal alkynes, offering a similar distance between substituents while improving metabolic stability.[4]
A notable example is the BCP analogue of tazarotene, a topical retinoid used to treat acne and psoriasis.[20][21][22] While detailed, direct comparative data on the physicochemical properties of the tazarotene alkyne versus its BCP analogue are not as readily available in the public domain as the tert-butyl comparisons, the rationale for the substitution is clear: to replace the potentially labile alkyne with a more metabolically robust scaffold while maintaining the rigid connection between the two ring systems of the molecule.[4]
Conceptual Comparison: Alkyne vs. BCP
| Feature | Alkyne | Bicyclo[1.1.1]pentane (BCP) |
| Geometry | Linear | Rigid, three-dimensional |
| Rotational Freedom | Rotation around single bonds to the alkyne | Conformationally locked |
| Metabolic Stability | Can be susceptible to oxidation | Generally high metabolic stability |
| Solubility | Contribution to lipophilicity | Generally improves aqueous solubility |
| Synthetic Accessibility | Readily accessible via numerous methods | Increasingly accessible through modern synthetic methods |
The key advantage of replacing an internal alkyne with a BCP linker is the introduction of a fully saturated, three-dimensional core that is less prone to metabolic attack.[4] This can lead to improved pharmacokinetic profiles, including longer half-lives and reduced potential for the formation of reactive metabolites.
Synthesis of BCP Building Blocks: An Enabling Technology
The increasing utility of BCP in drug discovery has spurred the development of efficient and scalable synthetic routes to key BCP building blocks. A representative example is the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile starting material for a wide range of BCP-containing compounds.[23]
Representative Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: [23]
-
Photochemical Synthesis of Diketone: A solution of [1.1.1]propellane and biacetyl in diethyl ether is passed through a photoreactor to yield 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one).
-
Haloform Reaction: The resulting diketone is treated with a solution of sodium hydroxide and bromine in water and dioxane.
-
Acidification and Extraction: The reaction mixture is acidified and extracted with ethyl acetate.
-
Purification: The crude product is purified by crystallization to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
The availability of such scalable synthetic procedures is crucial for the widespread adoption of BCP in medicinal chemistry programs.
Conclusion and Future Outlook
Bicyclo[1.1.1]pentane has firmly established itself as a valuable tool in the medicinal chemist's toolbox. As a bioisostere for the tert-butyl group, it offers a clear path to improving aqueous solubility, metabolic stability, and membrane permeability. When replacing an alkyne linker, BCP provides a rigid, metabolically robust alternative that maintains the critical distance between pharmacophoric elements.
The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of BCP-containing building blocks, further fueling their integration into drug discovery pipelines. As we continue to "escape from flatland," the strategic incorporation of three-dimensional scaffolds like BCP will be instrumental in designing the next generation of safer and more effective medicines.
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- Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2108770118.
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The Bicyclo[1.1.1]pentane Motif in Drug Discovery: A Crystallographer's Companion to a Rising Star
In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a particularly compelling non-classical bioisostere for the ubiquitous para-substituted phenyl ring and the tert-butyl group. Its rigid, rod-like structure, coupled with a favorable physicochemical profile, offers a powerful tool to overcome common challenges in drug development, such as poor solubility and metabolic instability. This guide provides an in-depth comparison of BCP-containing molecules with their traditional phenyl analogues, supported by experimental data, and offers practical insights and protocols for obtaining high-quality single crystals suitable for X-ray crystallography—the gold standard for unambiguously determining three-dimensional molecular structure.
The BCP Advantage: A Comparative Analysis with Phenyl Scaffolds
The strategic replacement of a planar phenyl ring with a saturated, three-dimensional BCP cage can profoundly and beneficially alter a molecule's properties. This bioisosteric substitution maintains the critical vector for substituent placement while introducing a host of advantages.
The primary driver for the adoption of BCPs lies in their ability to improve the developability of drug candidates. Aromatic rings, particularly in molecules with multiple phenyl groups, often contribute to high lipophilicity, which can lead to poor aqueous solubility, increased metabolic liability through oxidative pathways, and off-target effects due to non-specific binding. The BCP moiety, being a saturated hydrocarbon, mitigates these issues by disrupting planarity and reducing the molecule's aromatic character.
A compelling example of this is the case of a γ-secretase inhibitor, where the replacement of a phenyl ring with a BCP group led to a significant improvement in solubility, cell permeability, and metabolic stability, all while maintaining potent biological activity. Similarly, in the context of LpPLA2 inhibitors, the introduction of a BCP moiety resulted in enhanced permeability and a notable increase in kinetic and thermodynamic solubility.
Here, we present a consolidated comparison of the key physicochemical and structural properties of the BCP scaffold versus the traditional para-substituted phenyl ring:
| Property | para-Substituted Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Rationale for BCP Advantage & References |
| Geometry | Planar, aromatic | Rigid, linear, three-dimensional cage | The sp3-hybridized bridgehead carbons of BCP provide a defined exit vector similar to a para-substituted phenyl ring, but with a distinct three-dimensional character. |
| Solubility | Generally lower in aqueous media | Significantly improved | The disruption of π-π stacking interactions and the introduction of a more polarizable, less hydrophobic scaffold enhances aqueous solubility. |
| Metabolic Stability | Prone to oxidative metabolism (e.g., hydroxylation) | Generally more resistant to metabolism | The absence of aromatic C-H bonds susceptible to enzymatic oxidation leads to improved metabolic stability and potentially longer in vivo half-life. |
| Lipophilicity (LogP/LogD) | Higher | Lower | The saturated, non-aromatic nature of the BCP core reduces lipophilicity, which can improve the overall pharmacokinetic profile. |
| Non-Specific Binding | Can be high due to hydrophobic interactions | Reduced | The lower lipophilicity and disruption of planar surfaces minimize non-specific binding to off-target proteins and membranes. |
| Molecular Rigidity | Relatively rigid, but with potential for some torsional flexibility of substituents | Highly rigid | The caged structure of BCP provides a conformationally locked scaffold, which can be advantageous for optimizing binding to a target protein. |
X-ray Crystallography of BCP-Containing Molecules: A Practical Guide
Obtaining high-quality single crystals of BCP-containing molecules is paramount for unequivocally confirming their binding mode, understanding structure-activity relationships, and guiding further drug design efforts. While the crystallization of any small molecule can be challenging, the unique properties of BCP derivatives—namely their rigidity and often-improved solubility—can be leveraged to facilitate the growth of diffraction-quality crystals.
General Considerations for Crystallizing BCP Derivatives
The inherent rigidity of the BCP core can be a double-edged sword in crystallization. On one hand, the reduced conformational flexibility can promote more ordered packing in the crystal lattice. On the other hand, if the molecule as a whole is highly symmetrical and lacks strong intermolecular interaction points (e.g., hydrogen bond donors/acceptors), it may be prone to forming poorly ordered or weakly diffracting crystals.
The improved solubility of many BCP analogues compared to their phenyl counterparts necessitates a careful selection of crystallization solvents and techniques. Methods that rely on slow changes in solubility, such as vapor diffusion and slow cooling, are often highly effective.
Experimental Protocol: A Case Study Approach
While a universal protocol for crystallization does not exist, we present a generalized workflow based on successful strategies reported in the literature for BCP-containing compounds. This protocol should be considered a starting point, with the understanding that optimization of each step is crucial for success.
1. Material Purity: The Non-Negotiable First Step
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Rationale: Impurities are the bane of crystallization, as they can inhibit nucleation, disrupt crystal lattice formation, and lead to the growth of amorphous material or poorly ordered crystals.
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Protocol:
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Ensure the BCP-containing compound is of the highest possible purity (>95%, preferably >98%) as determined by techniques such as NMR, LC-MS, and elemental analysis.
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If necessary, perform a final purification step such as flash chromatography or recrystallization immediately prior to setting up crystallization trials.
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2. Solvent Screening: Finding the "Sweet Spot"
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Rationale: The ideal crystallization solvent (or solvent system) is one in which the compound has moderate solubility at room temperature and where solubility is significantly dependent on temperature or the addition of an anti-solvent.
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Protocol:
-
Perform small-scale solubility tests with a range of solvents of varying polarity (e.g., pentane, diethyl ether, ethyl acetate, acetone, acetonitrile, methanol, isopropanol, dichloromethane, toluene).
-
Identify solvents in which the compound is sparingly soluble at room temperature but dissolves upon gentle heating.
-
For techniques like vapor diffusion, identify a "good" solvent in which the compound is soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.
-
3. Crystallization Techniques: A Comparative Overview
The following techniques have proven effective for small molecules and are well-suited for BCP derivatives. It is highly recommended to screen multiple techniques in parallel.
-
Slow Evaporation:
-
Principle: The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.
-
Protocol:
-
Dissolve the compound in a suitable solvent to near-saturation in a small vial.
-
Cover the vial with a cap containing a small pinhole or with parafilm perforated with a needle.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
-
Causality: This method is simple and effective for compounds that are not overly sensitive to air or moisture. The slow rate of evaporation is key to allowing large, well-ordered crystals to form.
-
-
Slow Cooling:
-
Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and the solution is then slowly cooled, causing the solubility to decrease and crystals to form.
-
Protocol:
-
Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., 40-60 °C).
-
Ensure all solid has dissolved.
-
Allow the solution to cool slowly and undisturbed to room temperature, or even sub-ambient temperatures, in an insulated container (e.g., a Dewar flask).
-
-
Causality: The gradual decrease in temperature prevents rapid precipitation and favors the growth of a smaller number of large, high-quality crystals.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Principle: A drop containing the dissolved compound and a "good" solvent is allowed to equilibrate with a larger reservoir of a "poor" solvent (anti-solvent) in a sealed chamber. The vapor of the more volatile "good" solvent slowly diffuses out of the drop, while the vapor of the less volatile "poor" solvent diffuses in, gradually decreasing the solubility of the compound and promoting crystallization.
-
Protocol:
-
In a small, inner vial (for sitting drop), place a concentrated solution of the compound in a relatively volatile "good" solvent.
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In the larger, outer vial, place a larger volume of a less volatile "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.
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Seal the outer vial and leave it undisturbed.
-
-
Causality: This is a very gentle and controlled method of inducing supersaturation, often yielding high-quality crystals. The choice of solvents is critical; a common and successful system for BCP derivatives is a "good" solvent like diethyl ether and a "poor" solvent like pentane.
-
-
Low-Temperature Crystallization:
-
Principle: This is a variation of the slow cooling method, often employed for compounds that are oils or are highly soluble at room temperature.
-
Protocol:
-
Prepare a concentrated solution of the compound in a low-boiling point solvent or solvent mixture (e.g., pentane or pentane:diethyl ether).
-
Place the sealed vial in a freezer or a controlled cooling apparatus and slowly lower the temperature.
-
-
Causality: The significant decrease in temperature can induce crystallization of otherwise challenging compounds. The use of low-boiling point solvents is advantageous for subsequent crystal harvesting.
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Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Compound is too soluble; solution is not supersaturated. | Try a less polar solvent or a solvent/anti-solvent system. Increase the concentration of the compound. Slow down the rate of solvent evaporation or cooling. |
| Amorphous Precipitate or Powder Forms | Supersaturation was reached too quickly. | Slow down the crystallization process (e.g., slower evaporation, slower cooling, use vapor diffusion). Use a more dilute solution. |
| Oil Formation | Compound is too soluble in the chosen solvent; impurities are present. | Ensure the compound is highly pure. Try a different solvent or a solvent system where the compound has lower solubility. Attempt to crystallize at a lower temperature. |
| Small or Needle-like Crystals | Rapid nucleation and crystal growth. | Slow down the rate of crystallization. Try a different solvent. Consider using additives that can influence crystal habit. |
Visualizing the Crystallization Workflow
The following diagram illustrates a typical workflow for the crystallization of a BCP-containing small molecule.
Caption: A generalized workflow for the single-crystal X-ray crystallography of BCP-containing molecules.
Data Collection and Structure Refinement: The Final Steps to a 3D Structure
Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction analysis. The diffraction pattern is then used to solve and refine the crystal structure, providing a detailed three-dimensional model of the molecule.
A Note on Data Interpretation
The crystal structure of a BCP-containing molecule, particularly when co-crystallized with its target protein, provides invaluable information. It can confirm the intended binding mode, reveal key intermolecular interactions, and explain the observed structure-activity relationships. For instance, the X-ray crystal structure of an LpPLA2 inhibitor bound to its target confirmed that the BCP moiety was well-tolerated within the binding pocket, providing a structural basis for its efficacy.
Conclusion
The bicyclo[1.1.1]pentane motif is a powerful tool in modern drug discovery, offering a pathway to compounds with improved physicochemical and pharmacokinetic properties. While the crystallization of any molecule requires careful experimentation and optimization, the unique characteristics of BCP derivatives can be leveraged to produce high-quality single crystals for X-ray diffraction analysis. By understanding the comparative advantages of the BCP scaffold and employing systematic crystallization strategies, researchers can unlock the full potential of this remarkable three-dimensional bioisostere and accelerate the development of next-generation therapeutics.
References
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Goh, Y. L., Cui, Y. T., Pendharkar, V., & Adsool, V. A. (2024). Assessing the rigidity of cubanes and bicyclo (1.1. 1) pentanes as benzene bioisosteres. Journal of Computer-Aided Molecular Design, 38(2), 1-10. [Link]
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Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11585-11601. [Link]
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Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
